molecular formula C7H12O3 B068983 4-methoxytetrahydro-2H-pyran-4-carbaldehyde CAS No. 175982-76-0

4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B068983
CAS No.: 175982-76-0
M. Wt: 144.17 g/mol
InChI Key: CAHJOULIZJAHEA-UHFFFAOYSA-N
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Description

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde is a versatile and synthetically valuable bifunctional building block, characterized by the presence of both an aldehyde group and a tetrahydropyran ring system bearing a methoxy substituent at the 4-position. This unique molecular architecture, featuring a protected aldehyde equivalent and a cyclic ether, makes it a pivotal intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key precursor for the construction of complex molecular scaffolds, particularly in the synthesis of spirocyclic compounds, where the aldehyde group can undergo nucleophilic addition or reductive amination to create new chiral centers adjacent to the ring. Furthermore, the tetrahydropyran moiety is a privileged structure found in numerous biologically active natural products and pharmaceuticals, lending relevance to this compound in the development of novel therapeutic agents. Researchers utilize this compound to explore new routes in heterocyclic chemistry, to develop libraries of compounds for high-throughput screening, and to investigate structure-activity relationships (SAR) in drug discovery programs. Its stability and reactivity profile offer a robust platform for multi-step synthetic sequences, enabling the efficient generation of diverse and complex chemical entities for advanced research applications.

Properties

IUPAC Name

4-methoxyoxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHJOULIZJAHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478572
Record name 4-methoxytetrahydro-2H-pyran-4-carbaldehyde
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175982-76-0
Record name 4-methoxytetrahydro-2H-pyran-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyoxane-4-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 4-methoxytetrahydro-2H-pyran-4-carbaldehyde (CAS 175982-76-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde, a valuable heterocyclic building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, characterization, and its burgeoning role in the design and development of novel therapeutic agents. By exploring its utility as a bioisosteric scaffold and a precursor to complex molecular architectures, this guide aims to equip researchers with the foundational knowledge to effectively harness this compound in their drug discovery endeavors.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its inherent structural rigidity, compared to linear ethers, reduces the entropic penalty upon binding to a biological target. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.

As a bioisostere for carbocyclic rings like cyclohexane, the THP moiety offers a means to modulate a molecule's physicochemical properties. The introduction of the heteroatom generally leads to increased polarity and improved aqueous solubility, which can positively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The specific substitution pattern on the THP ring allows for fine-tuning of these properties, making it a versatile tool for drug designers.

This compound, with its aldehyde functionality and a methoxy group at the C4 position, represents a particularly useful derivative. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecules, while the methoxy group can influence the compound's conformation and electronic properties.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 175982-76-0[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Appearance Liquid[1]
Purity Typically >98%[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1]

Spectroscopic Characterization:

  • ¹H NMR: A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.0 ppm. A singlet for the methoxy group (OCH₃) protons around δ 3.0-3.5 ppm. The methylene protons of the tetrahydropyran ring will appear as multiplets in the upfield region.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon in the downfield region (δ 190-205 ppm). The carbon bearing the methoxy and aldehyde groups will also be significantly downfield. The methoxy carbon will appear around δ 50-60 ppm. The carbons of the tetrahydropyran ring will resonate in the aliphatic region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1720-1740 cm⁻¹. C-O stretching bands for the ether linkages will also be prominent.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde and methoxy groups.

Synthesis of this compound

A robust and scalable synthesis is crucial for the widespread application of this building block. While a specific, detailed experimental protocol for the title compound is not explicitly detailed in the surveyed literature, a logical and feasible synthetic route can be constructed based on established organic chemistry principles and transformations reported for analogous structures. A plausible two-step synthesis starting from the commercially available (tetrahydro-2H-pyran-4-yl)methanol is outlined below.

3.1. Proposed Synthetic Pathway

Synthesis_Pathway start (Tetrahydro-2H-pyran-4-yl)methanol intermediate 4-(methoxymethyl)tetrahydro-2H-pyran start->intermediate Methylation (e.g., NaH, CH₃I) product This compound intermediate->product Oxidation (e.g., PCC, DMP)

Caption: Proposed two-step synthesis of this compound.

3.2. Step 1: Methylation of (Tetrahydro-2H-pyran-4-yl)methanol

The first step involves the methylation of the primary alcohol of (tetrahydro-2H-pyran-4-yl)methanol to form the corresponding methyl ether. This is a standard Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (tetrahydro-2H-pyran-4-yl)methanol dropwise.

  • Alkylation: After the initial reaction to form the alkoxide is complete (cessation of hydrogen gas evolution), add methyl iodide (CH₃I) or another suitable methylating agent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 4-(methoxymethyl)tetrahydro-2H-pyran.

3.3. Step 2: Oxidation of 4-(methoxymethyl)tetrahydro-2H-pyran

The second and final step is the oxidation of the newly formed methyl ether at the benzylic-like position to the desired aldehyde. This transformation requires a selective oxidizing agent.

Experimental Protocol:

  • Oxidizing Agent Selection: A variety of oxidizing agents can be employed for this transformation, including pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The choice of reagent will depend on the scale of the reaction and the desired purity of the product.

  • Reaction Procedure (using PCC as an example): To a stirred solution of 4-(methoxymethyl)tetrahydro-2H-pyran in an anhydrous solvent such as dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or GC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts. Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of complex molecules with potential therapeutic applications.

4.1. Synthesis of Spirocyclic Compounds

The aldehyde functionality of the title compound is a key feature that allows for its use in the construction of spirocyclic systems. Spirocycles are three-dimensional structures that are of increasing interest in drug discovery due to their ability to explore new chemical space and provide novel intellectual property.

One common application of aldehydes in the formation of spirocycles is the synthesis of spiro-hydantoins via the Bucherer-Bergs reaction[2]. This multicomponent reaction involves the treatment of a ketone or aldehyde with an ammonium salt and a cyanide source to yield the corresponding spiro-hydantoin[2]. Spiro-hydantoins are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, antiviral, and anticancer properties[2].

Spirocycle_Formation aldehyde This compound spirohydantoin Spiro-hydantoin derivative aldehyde->spirohydantoin Bucherer-Bergs Reaction reagents KCN, (NH₄)₂CO₃ reagents->spirohydantoin

Caption: General scheme for the synthesis of spiro-hydantoins.

4.2. Role as a Bioisosteric Replacement

The tetrahydropyran ring system is often employed as a bioisosteric replacement for other cyclic moieties in drug candidates. This strategy aims to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. The introduction of the methoxy group at the 4-position of the tetrahydropyran ring in the title compound provides an additional point for modification and can influence the overall polarity and hydrogen bonding capacity of the resulting molecules.

4.3. Precursor for Diverse Heterocyclic Scaffolds

The aldehyde group of this compound is a versatile functional group that can participate in a wide range of chemical reactions to generate a diverse library of heterocyclic compounds. These reactions include, but are not limited to:

  • Reductive amination: To introduce amine functionalities.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be further cyclized.

  • Multi-component reactions: Such as the Ugi or Passerini reactions, to rapidly build molecular complexity.

The resulting derivatives can then be screened for a wide range of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory effects, as is common for many pyran-containing compounds[3].

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is typically stored under an inert atmosphere at low temperatures to prevent degradation[1].

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a reactive aldehyde group and a methoxy-substituted tetrahydropyran ring provides a powerful tool for the synthesis of complex and diverse molecular scaffolds. The strategic incorporation of this moiety can lead to improvements in the pharmacokinetic properties of drug candidates. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

[3] National Center for Biotechnology Information. (2022). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central. Available at: [Link]

Sources

1H NMR spectrum of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for elucidating molecular structures. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a substituted heterocyclic compound. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, grounding our predictions in fundamental principles of conformational analysis and electronic effects. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for structural verification and stereochemical assignment.

Introduction: The Structural Landscape

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents.[1] Its characterization by NMR is not trivial, as the ring's non-planar chair conformation leads to a complex spectral environment with magnetically non-equivalent axial and equatorial protons. The title compound, this compound, presents a fascinating case study due to the geminal substitution at the C4 position, which breaks the molecule's symmetry and introduces distinct electronic and steric influences.

A thorough interpretation of its ¹H NMR spectrum provides deep insights into the molecule's three-dimensional structure, including the preferred conformation of the six-membered ring and the spatial orientation of its key functional groups: the aldehyde and the methoxy substituents.

Caption: Structure of this compound with key proton groups highlighted.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum is predicted to exhibit four distinct groups of signals corresponding to the aldehyde proton, the methoxy protons, and the two sets of diastereotopic methylene protons on the tetrahydropyran ring. The reference standard for chemical shifts is tetramethylsilane (TMS) at 0 ppm.[2][3]

The Aldehyde Proton (H-CHO)
  • Chemical Shift (δ): 9.5 – 10.0 ppm.

  • Multiplicity: Singlet (s).

Causality: The proton attached to the carbonyl carbon of an aldehyde is exceptionally deshielded.[4] This strong deshielding effect arises from the magnetic anisotropy of the C=O double bond. The proton resides in a region where the induced magnetic field from the circulating pi-electrons adds to the applied external magnetic field, shifting its resonance significantly downfield.[5][6] As there are no adjacent protons within a three-bond distance, this signal appears as a sharp singlet.

The Methoxy Protons (-OCH₃)
  • Chemical Shift (δ): 3.3 – 3.8 ppm.

  • Multiplicity: Singlet (s).

Causality: The three equivalent protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom. Their chemical shift falls into the typical range for methoxy groups in ethers.[2] Like the aldehyde proton, they have no neighboring protons to couple with, resulting in a singlet integrating to three protons.

Ring Protons at C2 and C6 (Hα)
  • Chemical Shift (δ): 3.5 – 4.0 ppm.

  • Multiplicity: Complex multiplet, likely a doublet of doublets (dd) or multiplet (m) for each proton.

Causality: These four protons are adjacent to the highly electronegative ring oxygen atom, which withdraws electron density and causes a downfield shift relative to simple alkanes.[3][7] In the parent tetrahydropyran, these protons appear around 3.65 ppm.[8] The C4 substituents break the molecule's symmetry, rendering the C2 and C6 protons chemically equivalent sets, but the axial and equatorial protons on each carbon (e.g., H2ax and H2eq) are diastereotopic and thus have different chemical shifts. Each of these protons will be split by its geminal partner (a ²J coupling) and the two vicinal protons on the adjacent carbon (C3 or C5, respectively), resulting in a complex multiplet for this region, integrating to four protons.

Ring Protons at C3 and C5 (Hβ)
  • Chemical Shift (δ): 1.6 – 2.1 ppm.

  • Multiplicity: Complex multiplet (m).

Causality: These four protons are in a more alkane-like environment, beta to the ring oxygen, and are therefore more shielded (upfield) than the Hα protons.[9] In unsubstituted tetrahydropyran, they resonate around 1.59 ppm.[8] The electron-withdrawing nature of the substituents at C4 will likely cause a slight downfield shift for these protons compared to the parent compound. Similar to the C2/C6 protons, the axial and equatorial protons at C3 and C5 are diastereotopic. They will exhibit geminal coupling to each other and vicinal coupling to the protons on the adjacent C2 and C6 carbons, leading to complex overlapping multiplets integrating to four protons.

Conformational Analysis via Coupling Constants

The tetrahydropyran ring adopts a stable chair conformation to minimize torsional and steric strain.[10] The magnitude of the three-bond (vicinal) coupling constant, ³J, between adjacent protons is highly dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation.[11] This principle is a powerful tool for conformational analysis.[12][13]

  • ³J (axial-axial): Dihedral angle ≈ 180°. Expected to be large (8 – 13 Hz).

  • ³J (axial-equatorial): Dihedral angle ≈ 60°. Expected to be small (2 – 5 Hz).

  • ³J (equatorial-equatorial): Dihedral angle ≈ 60°. Expected to be small (2 – 5 Hz).

By carefully analyzing the coupling patterns of the ring protons, particularly in the well-resolved Hα region, one can deduce the predominant chair conformation. For instance, a large coupling constant (~10 Hz) within a multiplet for a C2 proton would strongly suggest it is axial and is coupled to an axial proton on C3.

Caption: Chair conformations of this compound. Conformer A is likely favored.

Due to steric hindrance, the bulky carbaldehyde group is expected to preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. This would make Conformer A the more stable and thus more populated conformation. The observed coupling constants in the spectrum should reflect the dihedral angles of this predominant conformer.

Data Summary

The predicted ¹H NMR data for this compound are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-CHO9.5 – 10.0s (singlet)1HN/A
H-OCH₃3.3 – 3.8s (singlet)3HN/A
H2/H6 (Hα)3.5 – 4.0m (multiplet)4H²J ≈ 12-15; ³J ≈ 2-13
H3/H5 (Hβ)1.6 – 2.1m (multiplet)4H²J ≈ 12-15; ³J ≈ 2-13

Experimental Protocol for Data Acquisition

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.[14]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing power and minimal spectral overlap.

    • Add a small amount (e.g., 1% v/v) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters:

      • Pulse Angle: 30-90 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans (ns): 8-16 scans for a sufficiently concentrated sample.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat spectral baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the peak multiplicities and measure the coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve Compound in CDCl₃ Add_TMS Add TMS Standard Dissolve->Add_TMS Mix Homogenize Add_TMS->Mix Tune Tune & Shim Mix->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integrate & Analyze Calibrate->Integrate Final_Spectrum Final_Spectrum Integrate->Final_Spectrum Final Spectrum

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the chemical shifts reveals the electronic environment of each proton, clearly distinguishing the aldehyde, methoxy, and two different types of ring methylene groups. Furthermore, a detailed examination of the coupling constants provides invaluable data for deducing the molecule's preferred three-dimensional conformation. This guide provides the foundational knowledge for researchers to confidently interpret the spectrum of this molecule and apply these principles to other substituted heterocyclic systems.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]

  • MDPI. (2020). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]_ aromatic_aldehydes_ketones.htm

  • ATB (Automated Topology Builder). (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • MacMillan Group, Princeton University. (2003). Conformational Analysis of Medium Rings. Retrieved from [Link]

  • Royal Society of Chemistry. (1983). The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of tetrahydropyran-arene compounds. Retrieved from [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2011). 1H Chemical Shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]

  • ACS Publications. (2023). Kronopolitides A–F, a Family of 36-Membered Polyol Macrolides with Antiparasitic Activity against Chagas Disease. Retrieved from [Link]

  • ChemRxiv. (2021). The Contribution of Hyperconjugation and Inductive Effects to the Pseudo-Anomeric Effect in 4-Substituted Methoxycyclohexanes. Retrieved from [Link]

  • PubMed. (1995). Conformational analysis of protein structures derived from NMR data. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • ResearchGate. (2011). NMR detection of conformational coupling between the hydrogen bonds. Retrieved from [Link]

  • iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Semantic Scholar. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Retrieved from [Link]

Sources

Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-methoxytetrahydro-2H-pyran-4-carbaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document offers a robust predictive framework based on established chemical shift theory and data from analogous structures. It further outlines a comprehensive experimental protocol for data acquisition and a systematic approach to spectral assignment, ensuring scientific integrity and practical utility.

Introduction: The Structural Significance of a Substituted Tetrahydropyran

This compound is a bifunctional organic molecule featuring a saturated tetrahydropyran ring, a methoxy group, and an aldehyde functionality. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability. The aldehyde and methoxy groups offer reactive handles for further synthetic transformations, making this compound a potentially valuable building block in the synthesis of complex bioactive molecules. A thorough understanding of its ¹³C NMR spectrum is paramount for structural verification and quality control in any synthetic endeavor.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts (δ) are predicted based on the well-established effects of substituent groups on carbon nuclei.

Carbon Atom Chemical Environment Predicted Chemical Shift (ppm) Rationale
C=OAldehyde Carbonyl190 - 200The carbon atom of an aldehyde group typically resonates in this downfield region due to the strong deshielding effect of the double-bonded oxygen.[1][2][3]
C4Quaternary Carbon (C-OCH₃, C-CHO)75 - 85This quaternary carbon is bonded to two electronegative oxygen atoms (one from the methoxy group and one from the aldehyde), leading to a significant downfield shift.
C2, C6Methylene Carbons (O-CH₂)60 - 70These carbons are adjacent to the ring oxygen, which causes a deshielding effect, shifting them downfield compared to a simple alkane.[1][4]
O-CH₃Methoxy Carbon46 - 69The chemical shift of a methoxy group carbon is characteristically found in this range.[5][6]
C3, C5Methylene Carbons (C-CH₂-C)25 - 35These carbons are in a more typical alkane-like environment within the ring and are expected to resonate in the upfield region.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δ ≈ 77.16 ppm) for referencing.

  • Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiment: Standard proton-decoupled ¹³C NMR experiment.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay can be beneficial for the detection of quaternary carbons.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration and instrument sensitivity.

  • Spectral Width: 0-220 ppm.[3]

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ triplet at approximately 77.16 ppm.

Spectral Assignment Workflow

The assignment of the observed peaks to the specific carbon atoms in the molecule is a critical step in spectral interpretation. The following workflow, combining chemical shift prediction with advanced NMR techniques, provides a robust methodology for unambiguous assignment.

spectral_assignment_workflow cluster_prediction Prediction & Initial Assignment cluster_experimental Experimental Verification cluster_finalization Final Assignment pred Predict Chemical Shifts (Section 2 Table) initial_assign Initial Assignment based on Predicted Ranges pred->initial_assign dept DEPT-135/90/45 (Distinguish CH, CH₂, CH₃, Cq) initial_assign->dept Confirm Multiplicity hsqc HSQC (¹H-¹³C Correlation) dept->hsqc Correlate with Protons hmbc HMBC (Long-Range ¹H-¹³C Correlation) hsqc->hmbc Confirm Connectivity final_assign Unambiguous Peak Assignment hmbc->final_assign

Figure 1: A logical workflow for the unambiguous assignment of ¹³C NMR signals for this compound.

Step 1: Initial Assignment based on Predicted Chemical Shifts: The predicted chemical shift ranges in the table above provide the initial hypothesis for assigning the observed signals. The downfield-most signal will be assigned to the aldehyde carbonyl carbon, and the upfield signals to the C3 and C5 methylene carbons.

Step 2: DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between different types of carbon atoms.

  • DEPT-135: Will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons will be absent.

  • DEPT-90: Will only show signals for CH groups.

  • DEPT-45: Will show signals for all protonated carbons (CH, CH₂, CH₃).

Step 3: Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s). This will definitively link the proton and carbon signals for the C2/C6, C3/C5, and methoxy groups.

Step 4: Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment reveals correlations between carbons and protons that are two or three bonds apart. Key expected correlations for structural confirmation include:

  • Correlation between the aldehyde proton and the quaternary C4 carbon.

  • Correlation between the methoxy protons and the quaternary C4 carbon.

  • Correlations between the C2/C6 protons and the C4 carbon.

By systematically applying this workflow, each carbon signal can be assigned with a high degree of confidence, leading to the complete and unambiguous structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR data for this compound. By combining theoretical predictions with a robust experimental and analytical workflow, researchers can confidently verify the structure of this important synthetic building block. The methodologies outlined herein are grounded in fundamental NMR principles and are applicable to a wide range of organic molecules, serving as a valuable resource for the scientific community.

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A Senior Application Scientist's Guide to the Solubility of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unknown

Molecular Characterization of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde

To predict solubility, we must first understand the solute. The structure of this compound reveals key features that will govern its interactions with various solvents.

  • Structure:

    • A tetrahydropyran ring: A six-membered heterocyclic ether, contributing polarity through the ring oxygen.

    • A methoxy group (-OCH₃): An ether linkage, which is a hydrogen bond acceptor.

    • An aldehyde group (-CHO): A polar functional group containing a carbonyl (C=O) that is a strong hydrogen bond acceptor.[1]

    • A quaternary carbon at the 4-position, creating some steric hindrance around the functional groups.

  • Physicochemical Properties:

    • Molecular Formula: C₇H₁₂O₃

    • Molecular Weight: 144.17 g/mol

    • Polarity: The presence of three oxygen atoms (one in the ring, one in the methoxy group, and one in the aldehyde) makes this a distinctly polar molecule. The carbonyl group and ether linkages create significant dipole moments.[2]

    • Hydrogen Bonding Capability: The molecule lacks a hydrogen bond donor (like an -OH or -NH group). However, all three oxygen atoms can act as hydrogen bond acceptors.[1] This is a critical factor in its potential solubility in protic solvents.

The Theoretical Bedrock: "Like Dissolves Like" in Practice

The adage "like dissolves like" is the foundational principle of solubility, stating that substances with similar intermolecular forces are likely to be miscible.[3] For our target molecule, this means:

  • Polar Solvents: Due to its high polarity and hydrogen bond accepting capabilities, this compound is predicted to have good solubility in polar solvents. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[3]

  • Nonpolar Solvents: Conversely, its solubility is expected to be limited in nonpolar solvents like alkanes, where the primary intermolecular forces are weak London dispersion forces. The energy required to break the strong dipole-dipole interactions between the polar solute molecules would not be compensated by the weak interactions formed with a nonpolar solvent.[3]

The balance between the polar functional groups and the nonpolar hydrocarbon backbone dictates the overall solubility.[4] With a relatively small carbon skeleton (7 carbons) and three polar oxygen atoms, the polar characteristics are expected to dominate its solubility profile.

Predicted Solubility Profile

Based on these principles, we can generate a qualitative prediction of solubility across a spectrum of common organic solvents. This serves as a hypothesis to be tested experimentally.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, Water*HighStrong potential for hydrogen bonding between the solvent's -OH group (donor) and the molecule's oxygen atoms (acceptors).[1][2]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High to Very HighStrong dipole-dipole interactions between the solvent and the solute's polar functional groups. THF is structurally similar to the pyran ring.
Slightly Polar Dichloromethane (DCM), Ethyl AcetateModerate to HighCapable of dipole-dipole interactions, but lacks the hydrogen bonding potential of protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Very LowMismatch in intermolecular forces. The solute's polarity is too high to be effectively solvated by nonpolar solvents.[3] Diethyl ether may show slight solubility due to its ether linkage.

*While water is a polar protic solvent, the hydrocarbon portion of the molecule may limit its aqueous solubility compared to smaller, more polar organic solvents.[4]

A Framework for Experimental Solubility Determination

A multi-tiered approach, beginning with qualitative assessments and progressing to quantitative analysis, provides a comprehensive understanding of solubility while conserving material. This workflow is designed to be self-validating, with each stage informing the next.

Diagram: Experimental Workflow for Solubility Assessment

Solubility_Workflow Workflow for Solubility Determination cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Semi-Quantitative Estimation cluster_2 Phase 3: Quantitative Analysis (HPLC/UV-Vis) Qual_Start Start: Small-scale visual assessment Add_Solvent Add fixed volume of solvent (e.g., 0.5 mL) to a known mass of solute (e.g., 5 mg) Qual_Start->Add_Solvent Vortex Vortex/Agitate at controlled temperature Add_Solvent->Vortex Observe Visual Observation for Dissolution Vortex->Observe Qual_Result Classify: Soluble, Partially Soluble, Insoluble Observe->Qual_Result Semi_Start Start: Serial Dilution Approach Qual_Result->Semi_Start Inform solvent choice Add_More_Solvent If insoluble, incrementally add solvent until dissolution occurs Semi_Start->Add_More_Solvent Record_Volume Record total solvent volume Add_More_Solvent->Record_Volume Calculate_Approx Calculate approximate solubility (e.g., mg/mL) Record_Volume->Calculate_Approx Quant_Start Start: Saturated Solution Preparation Calculate_Approx->Quant_Start Guide concentration range Equilibrate Equilibrate excess solute in solvent (e.g., 24h, controlled temp) Quant_Start->Equilibrate Separate Filter (0.22 µm PTFE) or Centrifuge to remove undissolved solid Equilibrate->Separate Dilute Dilute supernatant with mobile phase Separate->Dilute Analyze Analyze by validated HPLC-UV or UV-Vis method Dilute->Analyze Quantify Quantify against a calibration curve Analyze->Quantify

Caption: A three-phase workflow for determining solubility, from rapid screening to precise quantification.

Detailed Experimental Protocols

These protocols are presented with an emphasis on causality and self-validation, adhering to principles aligned with Good Manufacturing Practice (GMP) for data integrity.[5][6][7]

Protocol 4.1: Qualitative Solubility Screening

Objective: To rapidly classify the compound's solubility in a range of solvents to guide further quantitative studies.

Causality: This initial screen uses a small amount of material to quickly identify promising solvents and eliminate poor ones, ensuring that resource-intensive quantitative methods are used efficiently.

Methodology:

  • Preparation: Dispense a precisely weighed amount (e.g., 5.0 ± 0.1 mg) of this compound into separate, labeled 2 mL glass vials.

  • Solvent Addition: To each vial, add a fixed volume (e.g., 0.5 mL) of a test solvent from the list in the Predicted Solubility Profile table. This creates a target concentration of 10 mg/mL.

  • Equilibration: Cap the vials and vortex vigorously for 60 seconds. Place the vials on a shaker at a controlled ambient temperature (e.g., 25 °C) for 30 minutes to allow them to reach equilibrium.

  • Observation: Visually inspect each vial against a dark background. A compound is deemed:

    • Soluble: If the solution is completely clear with no visible solid particles.

    • Partially Soluble: If some solid has dissolved but undissolved particles remain.

    • Insoluble: If the solid appears largely unchanged.

  • Validation: For any sample deemed "soluble," hold it up to a bright light source (Tyndall effect) to check for suspended microparticles, which would indicate insolubility or colloidal suspension rather than true dissolution.

Protocol 4.2: Quantitative Solubility Determination by HPLC-UV

Objective: To determine the precise equilibrium solubility of the compound in selected solvents.

Causality: This method uses a validated, stability-indicating analytical technique (HPLC-UV) to accurately quantify the concentration of the solute in a saturated solution, providing definitive solubility data.[8] The use of a calibration curve ensures accuracy and traceability.

Methodology:

  • Instrumentation & Method Validation:

    • Develop an HPLC method capable of resolving the analyte from any potential degradants. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • The aldehyde chromophore should be detectable by UV-Vis, typically in the 210-300 nm range. Determine the λ_max by running a UV scan.

    • Validate the method for linearity, accuracy, and precision according to ICH Q2(R1) guidelines. Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) and create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent. The amount should be sufficient to ensure saturation with visible undissolved solid.

    • Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for at least 24 hours to ensure equilibrium is reached.[9] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 8, 16, 24, 48 hours) until the concentration plateaus.[9]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for 1-2 hours in the temperature-controlled environment for solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved solids.[9]

    • Perform a precise serial dilution of the filtrate with the mobile phase to bring the concentration within the validated range of the calibration curve. The dilution factor must be accurately recorded.

  • Analysis and Calculation:

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Trustworthiness and Self-Validation: The protocol's integrity is maintained by:

  • Running replicates: Each solubility determination should be performed in triplicate to assess precision.[10]

  • Verifying Saturation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

  • Stability Assessment: The HPLC method should be stability-indicating. Comparing the peak area and retention time of the saturated solution to a freshly prepared standard can indicate if degradation occurred during the 24-hour equilibration.[10]

Conclusion and Application

This guide provides a robust, scientifically grounded framework for determining the solubility of this compound. By starting with theoretical predictions based on molecular structure and progressing through systematic experimental verification, researchers can generate the reliable data needed for critical applications in drug development and chemical synthesis. The outlined protocols, rooted in principles of analytical chemistry and regulatory guidance, ensure that the data generated is not only accurate but also defensible, forming a solid foundation for subsequent process development, formulation design, and regulatory submissions.

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An In-depth Technical Guide to 4-methoxytetrahydro-2H-pyran-4-carbaldehyde: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] This guide focuses on a specific, highly functionalized derivative, 4-methoxytetrahydro-2H-pyran-4-carbaldehyde , providing a comprehensive overview of its chemical identity, synthetic strategies, reactivity, and its emerging role as a valuable building block in the design and synthesis of novel therapeutic agents. As a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical application, offering insights into the causal relationships that drive its utility in contemporary drug discovery programs.

Chemical Identity and Physicochemical Properties

A clear understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and drug design.

IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound . In various chemical databases and commercial listings, it may also be referred to by its synonyms, providing researchers with alternative search terms:

  • 4-methoxyoxane-4-carbaldehyde[2]

  • 4-formyl-4-methoxytetrahydropyran

It is crucial to use the CAS number for unambiguous identification.

Chemical Structure and Key Identifiers

The molecular structure and key identifiers are summarized in the table below, providing a quick reference for researchers.

IdentifierValueSource
CAS Number 175982-76-0
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol
InChI Key CAHJOULIZJAHEA-UHFFFAOYSA-N
Physicochemical Data

While extensive experimental data for this specific compound is not widely published, its physical form is noted as a liquid. It is typically stored under an inert atmosphere in a freezer at temperatures below -20°C to maintain its stability. The purity of commercially available samples is generally high, often around 98%.

The Strategic Importance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a common feature in a multitude of approved drugs and clinical candidates.[1] Its prevalence is not coincidental but rather a result of the advantageous properties it imparts to a molecule.

A Bioisostere with Enhanced Properties

The THP ring is often considered a bioisostere of cyclohexane.[1] However, the introduction of an oxygen atom into the carbocyclic ring fundamentally alters its physicochemical properties in a manner that is often beneficial for drug development:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its carbocyclic counterpart. This is a critical parameter for oral bioavailability and formulation development.

  • Modulation of Lipophilicity: The replacement of a methylene group with an oxygen atom generally reduces the lipophilicity of the scaffold.[1] This can be a key strategy to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, moving it into a more favorable physicochemical space.

  • Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation compared to more labile heterocyclic systems, potentially leading to an improved pharmacokinetic profile.

  • Rigidity and Conformational Control: The saturated THP ring has a lower conformational entropy than a comparable acyclic ether.[1] This pre-organization can be advantageous in binding to a biological target, as less of an entropic penalty is paid upon binding.

The strategic incorporation of the THP scaffold is a deliberate choice made by medicinal chemists to fine-tune the properties of a lead compound, and this compound serves as a versatile starting point for introducing this valuable motif.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of a building block are critical for its widespread adoption in drug discovery campaigns.

Retrosynthetic Analysis and Potential Synthetic Routes

While specific, detailed preparations of this compound are not extensively documented in publicly available literature, a logical retrosynthetic analysis points to several plausible synthetic strategies. A key disconnection would be the formation of the C4-methoxy and C4-formyl groups from a common precursor, such as tetrahydro-4H-pyran-4-one.

G target This compound intermediate1 4-hydroxy-4-(methoxymethyl)tetrahydropyran target->intermediate1 Oxidation intermediate2 4-cyano-4-methoxytetrahydropyran target->intermediate2 Reduction of nitrile precursor tetrahydro-4H-pyran-4-one intermediate1->precursor Addition of a methoxymethyl nucleophile intermediate2->precursor Cyanohydrin formation followed by methylation

Figure 1. A simplified retrosynthetic analysis for this compound.

This analysis suggests that the readily available tetrahydro-4H-pyran-4-one is a logical starting material.[3][4] The synthesis of this precursor itself can be achieved through various methods, including the acid-catalyzed hydration of dihydropyran or the cyclization of appropriate acyclic precursors.[3]

Key Chemical Transformations

The aldehyde functional group of this compound is the primary site of its reactivity, making it a versatile handle for a wide array of chemical transformations crucial for the elaboration of drug-like molecules.[5]

  • Reductive Amination: This is arguably one of the most important reactions of aldehydes in medicinal chemistry. The reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward and high-yielding route to substituted amines. This transformation is fundamental for introducing basic centers that can improve solubility and facilitate salt formation.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to an alkene, providing a means to introduce carbon-carbon double bonds and further extend the molecular framework.

  • Aldol and Related Condensation Reactions: The aldehyde can participate in aldol reactions with enolates or other nucleophiles to form new carbon-carbon bonds and introduce hydroxyl functionalities, which can serve as handles for further modification or as key pharmacophoric features.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol. These transformations provide access to a different set of functional groups, expanding the synthetic possibilities.

The choice of reaction is dictated by the overall synthetic strategy and the desired target molecule. The inherent reactivity of the aldehyde group makes this compound a powerful tool for rapidly building molecular complexity.

Applications in Drug Discovery and Development

The true value of a chemical building block is realized in its application to the synthesis of biologically active molecules. While specific examples directly citing this compound are sparse in the public domain, its utility can be inferred from the broader context of tetrahydropyran derivatives in medicinal chemistry.

A Scaffold for Diverse Therapeutic Areas

The tetrahydropyran motif is found in drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][6] The ability of this compound to serve as a precursor to complex substituted tetrahydropyrans makes it a valuable tool for exploring chemical space around this privileged scaffold.

Workflow for a Hypothetical Drug Discovery Campaign

To illustrate the practical application of this building block, consider a hypothetical workflow for a lead optimization campaign targeting a novel kinase.

G cluster_0 Library Synthesis cluster_1 Screening and Evaluation building_block 4-methoxytetrahydro-2H- pyran-4-carbaldehyde reductive_amination Reductive Amination building_block->reductive_amination amines Diverse Amine Library amines->reductive_amination product_library Library of Substituted Tetrahydropyran Amines reductive_amination->product_library screening High-Throughput Kinase Assay product_library->screening hit_id Hit Identification screening->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->amines Iterative Design

Figure 2. A representative workflow for the application of this compound in a drug discovery program.

In this workflow, the aldehyde serves as a key electrophile for a parallel synthesis campaign. By reacting it with a diverse library of amines via reductive amination, a focused library of novel compounds is rapidly generated. These compounds are then screened for their ability to inhibit the target kinase. The data from this screen is used to establish a structure-activity relationship (SAR), which in turn guides the design of the next generation of more potent and selective inhibitors. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery, and versatile building blocks like this compound are essential for its success.

Conclusion and Future Outlook

This compound is a highly functionalized and strategically valuable building block for medicinal chemistry and drug discovery. Its tetrahydropyran core offers a proven scaffold for enhancing the physicochemical and pharmacokinetic properties of drug candidates. The presence of a reactive aldehyde handle allows for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries for biological screening.

While the full potential of this specific molecule is still being explored, the established importance of the tetrahydropyran scaffold in approved drugs and clinical candidates underscores its promise. As drug discovery programs continue to demand novel chemical matter with optimized properties, the utility of well-designed, versatile building blocks like this compound is poised to grow. Future research will likely focus on the development of novel synthetic routes to this and related compounds, as well as their application in the synthesis of next-generation therapeutics targeting a broad spectrum of diseases.

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A Comprehensive Technical Guide to 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde, a specialized heterocyclic building block with growing importance in medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and professionals in pharmaceutical development, this document details the commercial sourcing, synthesis, quality control, and practical applications of this valuable reagent.

Introduction: The Strategic Value of a Unique Scaffolding

This compound (CAS No. 175982-76-0) is a bifunctional molecule featuring a tetrahydropyran ring, a scaffold known to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability in drug candidates. The presence of a reactive aldehyde group at the C4 position, which also bears a methoxy group, offers a unique three-dimensional structure and a key handle for a variety of chemical transformations. This distinct substitution pattern makes it a valuable intermediate for the synthesis of complex molecules with precise stereochemical requirements, positioning it as a strategic asset in the design of novel therapeutics.

Key Physicochemical Properties:

PropertyValue
CAS Number 175982-76-0
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Liquid
Purity (Typical) ≥98%
Storage Conditions Inert atmosphere, store in freezer, under -20°C

Commercial Availability: A Comparative Overview of Suppliers

While a specialized reagent, this compound is available from several reputable chemical suppliers. The choice of supplier often depends on the required purity, scale, and lead time. Below is a comparative table of known commercial sources.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich (via Ambeed, Inc.) AMBH9884C8CD98%100 mg, 250 mg, 1 g[1]
Ambeed, Inc. A51464598%100 mg, 250 mg, 1 g
BLD Pharm BD115869≥98%100 mg, 250 mg, 1 g
Combi-Blocks QC-7935≥97%250 mg, 1 g

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Quality Assessment and Control: Ensuring Experimental Integrity

The reliability of synthetic outcomes is intrinsically linked to the quality of the starting materials. For a reactive aldehyde like this compound, a thorough quality assessment upon receipt is paramount.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA from the supplier is the first line of quality verification. Key parameters to scrutinize include:

  • Identity Confirmation: Verified by ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the expected structure.

  • Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is standard for this reagent.

  • Water Content: Measured by Karl Fischer titration. Excess water can interfere with many organometallic and dehydrative reactions.

  • Residual Solvents: Assessed by GC-MS. The absence of significant solvent impurities is crucial for accurate reaction stoichiometry.

In-House Verification

For critical applications, independent verification is recommended:

  • ¹H NMR Spectroscopy: To confirm the structural integrity and identify any organic impurities. Key expected signals would include the aldehyde proton (singlet, ~9.5-10 ppm), the methoxy protons (singlet, ~3.3-3.5 ppm), and the diastereotopic protons of the tetrahydropyran ring.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are suitable techniques.

Synthetic Protocol: A Plausible Route to this compound

While proprietary synthesis methods are common for commercial reagents, a chemically sound and adaptable two-step synthetic route from the readily available tetrahydro-4H-pyran-4-one can be proposed. This pathway involves the formation of a cyanohydrin intermediate followed by reduction.

Diagram of Proposed Synthetic Workflow

G start Tetrahydro-4H-pyran-4-one step1 Step 1: Cyanohydrin Formation - Trimethylsilyl cyanide (TMSCN) - Catalytic Zinc Iodide (ZnI2) - Methanolysis start->step1 intermediate 4-Methoxytetrahydro-2H-pyran-4-carbonitrile step1->intermediate step2 Step 2: Nitrile Reduction - Diisobutylaluminium hydride (DIBAL-H) - Toluene, -78 °C intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

This step involves the formation of a cyanohydrin from tetrahydro-4H-pyran-4-one, which is then trapped as its methoxy ether.

Methodology:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add zinc iodide (0.1 eq).

  • Slowly add trimethylsilyl cyanide (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of anhydrous methanol (5.0 eq).

  • Stir for an additional 2 hours at room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-methoxytetrahydro-2H-pyran-4-carbonitrile.

Causality of Experimental Choices:

  • Zinc Iodide: A mild Lewis acid that catalyzes the addition of TMSCN to the ketone.

  • Trimethylsilyl Cyanide: A safer and more soluble source of cyanide compared to alkali metal cyanides.

  • Methanolysis: The in-situ reaction with methanol converts the intermediate silyloxy nitrile to the desired methoxy nitrile.

Step 2: Reduction of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile to the Aldehyde

The reduction of the nitrile to the aldehyde is effectively achieved using a sterically hindered reducing agent like DIBAL-H at low temperatures to prevent over-reduction to the amine.

Methodology:

  • Dissolve 4-methoxytetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of DIBAL-H (1.2 eq, typically 1.0 M in toluene or hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Causality of Experimental Choices:

  • DIBAL-H: A bulky hydride source that allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon workup to the aldehyde.

  • Low Temperature (-78 °C): Essential to prevent over-reduction of the aldehyde to the corresponding alcohol.

  • Rochelle's Salt Workup: Helps to break up the aluminum salts formed during the reaction, facilitating a cleaner extraction.

Application in Synthesis: A Representative Wittig Reaction

The aldehyde functionality of this compound makes it an excellent substrate for olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds.

Diagram of a Representative Wittig Reaction Workflow

G start This compound step1 Wittig Reaction - Base (e.g., NaH or KHMDS) - Anhydrous THF start->step1 reagent Phosphonium Ylide (e.g., from (Carbethoxymethyl)triphenylphosphonium bromide) reagent->step1 product Alkene Product (e.g., Ethyl 2-(4-methoxytetrahydro-2H-pyran-4-yl)acrylate) step1->product

Caption: General workflow for a Wittig olefination.

Protocol for a Representative Wittig Reaction:
  • To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) or potassium bis(trimethylsilyl)amide (KHMDS).

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the corresponding α,β-unsaturated ester.

Causality of Experimental Choices:

  • Phosphonium Salt and Base: The combination generates the nucleophilic phosphonium ylide in situ.

  • Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by protic solvents like water.

  • Aprotic Solvent (THF): A suitable solvent that does not react with the ylide and effectively solubilizes the reactants.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest the following precautions:

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Likely to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled. The presence of an aldehyde group suggests potential sensitizing properties.

  • Storage: As recommended by suppliers, store in a tightly sealed container under an inert atmosphere in a freezer at -20°C to prevent degradation.

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; pp 215-219.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007; pp 950-954.
  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications involving Phosphonate, Phosphine Oxide, and Phosphazene Reagents. Chem. Rev.1989, 89 (4), 863–927.

Sources

Methodological & Application

The Strategic Utility of 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the synthesis and versatile applications of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde, a specialized building block poised for significant impact in pharmaceutical and medicinal chemistry. The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, frequently incorporated to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1] This document provides a comprehensive overview of a plausible synthetic route to this unique reagent, detailed protocols for its key transformations, and its potential applications in the construction of complex molecular architectures relevant to drug development.

The Significance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a bioisostere for various functional groups and is found in a number of FDA-approved drugs and clinical candidates. Its non-planar, saturated heterocyclic structure can impart favorable three-dimensional conformations that can lead to enhanced binding affinity with biological targets. Notably, the THP moiety has been successfully incorporated into antiviral agents, such as HIV protease inhibitors, and neurodegenerative disease drug candidates, including β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease.[2][3][4] The introduction of a methoxy and a carbaldehyde group at the 4-position of the THP ring creates a bifunctional building block with a unique stereoelectronic profile, offering novel avenues for molecular design and synthesis.

Proposed Synthesis of this compound

As a specialized reagent, this compound is not readily commercially available. A plausible and efficient multi-step synthesis is proposed, starting from the commercially available tetrahydropyran-4-one. This synthetic strategy is designed to be robust and scalable, providing a reliable source of this valuable intermediate.

G start Tetrahydropyran-4-one step1 Step 1: Cyanohydrin Formation NaCN, H2O/MeOH start->step1 intermediate1 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile step1->intermediate1 step2 Step 2: O-Methylation NaH, MeI, THF intermediate1->step2 intermediate2 4-Methoxytetrahydro-2H-pyran-4-carbonitrile step2->intermediate2 step3 Step 3: Nitrile Reduction DIBAL-H, Toluene, -78 °C intermediate2->step3 product This compound step3->product

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile

  • To a solution of tetrahydropyran-4-one (1.0 eq) in a 1:1 mixture of methanol and water at 0 °C, add sodium cyanide (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude cyanohydrin, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

  • Dissolve the crude 4-hydroxytetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, and stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with methanol, followed by the addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxytetrahydro-2H-pyran-4-carbonitrile.

Step 3: Synthesis of this compound

  • Dissolve the purified 4-methoxytetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 1.2 eq) dropwise, maintaining the temperature at -78 °C.[5][6]

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Physicochemical Properties and Reactivity Profile

The presence of the methoxy group at the C4 position introduces a stereogenic center and influences the electronic properties of the carbaldehyde. The electron-donating nature of the methoxy group may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to its unsubstituted counterpart. However, the aldehyde remains a highly reactive functional group capable of undergoing a wide range of transformations.

PropertyEstimated Value
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~180-190 °C (at atmospheric pressure)
Solubility Soluble in most organic solvents

Application Notes: Key Transformations in Pharmaceutical Synthesis

The aldehyde functionality of this compound serves as a versatile handle for the introduction of various pharmacophoric groups and for the construction of more complex molecular scaffolds.

Reductive Amination: Synthesis of Aminomethyl Derivatives

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines.[7] The reaction of this compound with primary or secondary amines, followed by reduction of the in-situ formed iminium ion, provides access to a diverse range of aminomethyl-substituted tetrahydropyrans. These motifs are prevalent in many bioactive molecules.

G start This compound reagents R1R2NH, NaBH(OAc)3, DCE start->reagents product 4-((R1R2N)methyl)-4-methoxytetrahydro-2H-pyran reagents->product

Figure 2: Reductive amination of this compound.

Protocol 2: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired tertiary amine.

Wittig Reaction: Formation of Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[8][9] This reaction allows for the extension of the carbon chain and the introduction of a double bond, which can be a key structural element or a handle for further functionalization.

G start This compound reagents Ph3P=CHR, THF start->reagents product 4-(alkenyl)-4-methoxytetrahydro-2H-pyran reagents->product

Figure 3: Wittig reaction with this compound.

Protocol 3: General Procedure for the Wittig Reaction

  • To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.1 eq).

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired alkene.

Corey-Fuchs Reaction: Synthesis of Terminal Alkynes

The Corey-Fuchs reaction provides a reliable method for the conversion of aldehydes into terminal alkynes, which are highly valuable intermediates in organic synthesis, particularly for cross-coupling reactions.[10][11]

G start This compound step1 1. CBr4, PPh3, DCM start->step1 intermediate 1,1-Dibromoalkene step1->intermediate step2 2. n-BuLi, THF, -78 °C intermediate->step2 product 4-Ethynyl-4-methoxytetrahydro-2H-pyran step2->product

Figure 4: Corey-Fuchs reaction for the synthesis of a terminal alkyne.

Protocol 4: General Procedure for the Corey-Fuchs Reaction

  • To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.

  • Stir the mixture for 10 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Pour the reaction mixture into pentane to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.

  • Dissolve the crude dibromoalkene in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (2.2 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the terminal alkyne.

Exemplary Application: Synthesis of a BACE1 Inhibitor Fragment

The utility of this compound can be demonstrated in the synthesis of a key fragment for a potential BACE1 inhibitor. The tetrahydropyran core is a known feature in several BACE1 inhibitor scaffolds.[3][12]

G start This compound step1 Reductive Amination (S)-2-amino-3-methylbutanamide start->step1 intermediate1 Aminomethyl Intermediate step1->intermediate1 step2 Coupling Reaction Activated Carboxylic Acid intermediate1->step2 product Potential BACE1 Inhibitor Fragment step2->product

Figure 5: Hypothetical synthesis of a BACE1 inhibitor fragment.

This hypothetical pathway showcases how the aldehyde functionality can be transformed into an amine via reductive amination, which can then be further elaborated by coupling with other fragments to construct a complex, drug-like molecule. The inherent stereochemistry and conformational rigidity of the 4,4-disubstituted tetrahydropyran ring can be exploited to achieve specific interactions within the BACE1 active site.

Conclusion

This compound represents a highly versatile and valuable building block for pharmaceutical intermediate synthesis. Its bifunctional nature, coupled with the favorable properties of the tetrahydropyran scaffold, opens up a wide array of possibilities for the construction of novel and complex molecular architectures. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this unique reagent in their quest for new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Royal Society of Chemistry. (n.d.). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved January 24, 2026, from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved January 24, 2026, from [Link]

  • PubMed. (2011, August 1). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Discovery of 7-Tetrahydropyran-2-yl Chromans: β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors That Reduce Amyloid β-Protein (Aβ) in the Central Nervous System. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (2011, August 1). Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved January 24, 2026, from [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved January 24, 2026, from [Link]

  • Michigan State University. (n.d.). Swern Oxidation Proceedure. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 24, 2026, from [Link]

  • YouTube. (2016, March 8). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (n.d.). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). 3-Tetrahydrofuran and pyran urethanes as high-affinity P2-ligands for HIV-1 protease inhibitors. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2024, July 8). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 5). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved January 24, 2026, from [Link]

  • PubMed. (2014, December 11). 8-Tetrahydropyran-2-yl chromans: highly selective beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. Retrieved January 24, 2026, from [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved January 24, 2026, from [Link]

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The Olfactive Potential of 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde: A Guide for Fragrance Innovation

Author: BenchChem Technical Support Team. Date: February 2026

In the ceaseless pursuit of novel fragrance ingredients, the family of tetrahydropyran derivatives has consistently yielded molecules of significant olfactive interest. Their inherent stability and versatile odor profiles make them a fertile ground for exploration. This document provides a detailed examination of a promising, yet underexplored molecule: 4-methoxytetrahydro-2H-pyran-4-carbaldehyde. While not yet a staple in the perfumer's palette, its unique structural combination of a cyclic ether, a methoxy group, and an aldehyde functional group suggests a compelling and complex odor profile waiting to be unlocked.

This guide is intended for researchers, perfumers, and professionals in the fragrance and flavor industry. It offers a comprehensive overview, from a proposed synthetic route to detailed protocols for its sensory evaluation and application.

Chemical Profile and Physicochemical Properties

PropertyValueSource
IUPAC Name 4-methoxy-oxane-4-carbaldehydeN/A
CAS Number 175982-76-0[1]
Molecular Formula C7H12O3[1]
Molecular Weight 144.17 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquidGeneral observation for similar compounds
Boiling Point Not availableN/A
Solubility Expected to be soluble in ethanol and other common fragrance solventsGeneral chemical principles

A Plausible Synthetic Pathway

G A Tetrahydropyran-4-one B 4-Hydroxy-4-(methoxymethyl)tetrahydropyran A->B 1. Grignard Addition C This compound B->C 2. Oxidation D Grignard Reagent (e.g., MeOMgCl) E Oxidation (e.g., PCC, Swern) G A Prepare 10% Solution in Ethanol B Dip and Label Smelling Strips A->B C Initial Evaluation (Top Notes) B->C D Periodic Evaluation (Heart & Base Notes) C->D t = 15min, 1h, 4h, 24h E Compile and Analyze Odor Profile D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde by column chromatography. While specific literature on this exact molecule is limited, the principles and troubleshooting strategies outlined here are derived from extensive experience with structurally related heterocyclic aldehydes and established chromatographic theory.

Section 1: Understanding the Molecule and Potential Challenges

This compound is a moderately polar molecule containing a tetrahydropyran ring, a methoxy group, and an aldehyde functional group. This combination of features presents several potential challenges during purification by silica gel chromatography:

  • Aldehyde Instability: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation, isomerization, or aldol condensation reactions.[1][2] They are also susceptible to oxidation to the corresponding carboxylic acid, which can complicate purification.[2]

  • Polarity Considerations: The presence of two ether functionalities and an aldehyde group makes the molecule polar. This necessitates the use of a relatively polar solvent system for elution, which can sometimes reduce separation efficiency.

  • Potential Impurities: Common impurities may include the starting materials, the corresponding alcohol (from over-reduction), and the carboxylic acid (from oxidation).

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Q1: My compound is not eluting from the column, or the recovery is very low.

Possible Causes:

  • Compound Degradation on Silica Gel: The aldehyde may be degrading on the acidic silica gel.[1]

  • Inappropriate Solvent System: The eluent may not be polar enough to move the compound down the column.[3]

  • Compound Came Off in the Solvent Front: If the initial solvent polarity is too high, the compound may have eluted very quickly with the solvent front.[1]

Solutions:

  • Assess Compound Stability: Before running a column, test the stability of your compound on silica gel. Spot the compound on a TLC plate, let it sit for a couple of hours, and then elute it. If you see significant streaking or new spots, your compound is likely degrading.[1]

  • Use Deactivated Silica: To mitigate degradation, you can use silica gel that has been deactivated with a base, such as triethylamine. A common practice is to add 0.5-1% triethylamine to the eluent.

  • Optimize the Solvent System: Systematically test different solvent systems using Thin Layer Chromatography (TLC). A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[4][5] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

  • Check the First Fractions: If you suspect the compound eluted quickly, concentrate the very first fractions collected and check them by TLC.[1]

Q2: I am seeing significant tailing of my compound's band on the column and in the collected fractions.

Possible Causes:

  • Strong Interaction with Silica Gel: The polar aldehyde and ether groups can interact strongly with the acidic silanol groups on the silica surface, causing tailing.

  • Column Overloading: Applying too much sample for the amount of silica gel used can lead to poor separation and tailing.

Solutions:

  • Increase Eluent Polarity During Elution: Once the compound starts to elute, you can gradually increase the polarity of the solvent system to help push it off the column more quickly and reduce tailing.[1]

  • Use a Base Additive: As mentioned above, adding a small amount of triethylamine or another suitable base to the eluent can help to block the acidic sites on the silica and improve peak shape.

  • Proper Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.[6] A good rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight.

Q3: The separation between my desired product and an impurity is poor.

Possible Causes:

  • Sub-optimal Solvent System: The chosen eluent may not have the right selectivity for the compounds you are trying to separate.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to a non-uniform flow of the mobile phase and poor separation.[7]

Solutions:

  • Fine-tune the Solvent System: Experiment with different solvent mixtures. Sometimes, adding a third solvent in a small amount (e.g., dichloromethane or methanol) can significantly improve separation.

  • Proper Column Packing Technique: Ensure the column is packed uniformly. "Wet-packing," where a slurry of silica gel in the initial eluent is poured into the column, is a common and reliable method.[7] Gently tapping the column after packing can help to settle the silica and remove air bubbles.[7]

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the purification of this compound?

A: A good starting point would be a mixture of hexanes and ethyl acetate. Based on purifications of similar tetrahydropyran derivatives, a ratio of 3:1 to 4:1 (hexanes:ethyl acetate) is a reasonable starting point for TLC analysis.[4] You can then adjust the ratio to achieve the desired Rf value.

Q: Should I use gravity or flash chromatography?

A: Flash chromatography is generally preferred as it is faster and often provides better resolution. The positive pressure forces the solvent through the column more quickly, minimizing the time the compound spends on the potentially degrading silica gel.

Q: How can I detect the compound in the fractions if it is not colored?

A: You can monitor the fractions using TLC. Spot a small amount from each fraction onto a TLC plate and visualize the spots using a UV lamp (if the compound is UV active) or by staining with a suitable agent such as potassium permanganate or vanillin stain.

Q: Can I use a different stationary phase if my compound is unstable on silica gel?

A: Yes, if your compound is particularly sensitive to acid, you could consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil.[1] However, you will need to re-optimize your solvent system for these stationary phases.

Section 4: Experimental Protocols

Protocol 1: Stability Test on Silica Gel
  • Dissolve a small amount of your crude product in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • Let the plate sit in a fume hood for 1-2 hours.

  • Elute the plate with your chosen solvent system.

  • Visualize the plate and look for any new spots or significant streaking, which would indicate degradation.

Protocol 2: Column Chromatography Purification

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Sand

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.[7]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[7]

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel.

    • Allow the sample to absorb onto the silica.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (for flash chromatography) or allow the solvent to flow by gravity.

    • Begin collecting fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Section 5: Visualizations

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep1 Select Solvent System (TLC) prep2 Pack Column with Silica Gel prep1->prep2 prep3 Prepare Sample prep2->prep3 run1 Load Sample onto Column prep3->run1 run2 Elute with Mobile Phase run1->run2 run3 Collect Fractions run2->run3 analysis1 Analyze Fractions (TLC) run3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 pure_product Pure Product analysis3->pure_product G start Problem Encountered q1 Low/No Recovery? start->q1 q2 Poor Separation? start->q2 q3 Peak Tailing? start->q3 sol1a Check Stability (2D TLC) q1->sol1a Yes sol1b Use Deactivated Silica q1->sol1b Yes sol1c Optimize Eluent (More Polar) q1->sol1c Yes sol2a Fine-Tune Solvent System q2->sol2a Yes sol2b Repack Column Carefully q2->sol2b Yes sol2c Check Sample Load q2->sol2c Yes sol3a Add Base to Eluent q3->sol3a Yes sol3b Use Gradient Elution q3->sol3b Yes sol3c Reduce Sample Load q3->sol3c Yes

Sources

Technical Support Center: Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve yields. We will delve into common experimental challenges, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] The synthesis, however, is not without its challenges. The final oxidation step from the precursor alcohol is particularly sensitive and is often the primary source of yield loss. This guide provides a comprehensive framework for identifying and resolving issues throughout the synthetic sequence, with a strong focus on the critical oxidation and purification stages.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each solution is accompanied by a mechanistic or theoretical explanation to empower you to make informed decisions in your own work.

Problem 1: Low or No Yield of Aldehyde After Oxidation

Question: I've performed the oxidation of (4-methoxytetrahydro-2H-pyran-4-yl)methanol, but my TLC/GC-MS analysis shows a low yield of the desired aldehyde, with mainly unreacted starting material. What went wrong?

Potential Causes & Solutions:

  • Cause A: Inactive or Degraded Oxidizing Agent.

    • Explanation: Many common oxidizing agents are moisture-sensitive. Dess-Martin Periodinane (DMP) can hydrolyze, and the components of a Swern oxidation (oxalyl chloride, DMSO) must be anhydrous.

    • Solution:

      • Dess-Martin Periodinane (DMP): Always use freshly opened or properly stored DMP. If you suspect your reagent has degraded, you can assay its purity by oxidizing a simple, known alcohol like benzyl alcohol and quantifying the conversion.[2] Store DMP under an inert atmosphere and in a freezer.

      • Swern Oxidation: Use anhydrous DMSO and freshly distilled oxalyl chloride. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

  • Cause B: Insufficient Stoichiometry of Oxidant.

    • Explanation: While a slight excess of the oxidant is often recommended, a significant underestimate will lead to incomplete conversion. The precursor alcohol is also sterically hindered, which may necessitate slightly more forcing conditions or a larger excess of the reagent.[3]

    • Solution: Increase the equivalents of the oxidizing agent incrementally. See the table below for recommended stoichiometry.

  • Cause C: Reaction Temperature Too Low (Swern Oxidation).

    • Explanation: The Swern oxidation requires careful temperature control. The formation of the reactive intermediate occurs at very low temperatures (-78 °C), but if the reaction is not allowed to warm slightly after the addition of the alcohol, the rate of oxidation may be impractically slow.[4]

    • Solution: After adding the alcohol at -78 °C, allow the reaction to stir for the recommended time before adding the tertiary amine base. A slight warming to -60 °C or -45 °C before adding the base can sometimes improve yields, but be cautious, as warming too much can lead to side reactions.

Problem 2: Significant Formation of Carboxylic Acid Byproduct

Question: My final product is contaminated with the corresponding carboxylic acid, 4-methoxytetrahydro-2H-pyran-4-carboxylic acid. How can I prevent this over-oxidation?

Potential Causes & Solutions:

  • Cause A: Choice of Oxidizing Agent.

    • Explanation: Strong, non-selective oxidizing agents like potassium permanganate or chromic acid will readily oxidize primary alcohols and aldehydes to carboxylic acids.[5]

    • Solution: Use mild and selective oxidation methods that are known to stop at the aldehyde stage.[6] The Dess-Martin Periodinane (DMP) and Swern oxidations are excellent choices for this transformation.[7][8]

  • Cause B: Workup Conditions.

    • Explanation: The workup for many oxidations can expose the newly formed, and often sensitive, aldehyde to air and aqueous conditions for extended periods. Atmospheric oxygen can contribute to the oxidation of some aldehydes.

    • Solution: Perform the workup as efficiently as possible. Quenching a DMP oxidation with a solution of sodium thiosulfate will consume any excess reagent and its byproducts.[9] For all oxidations, minimize the time the aldehyde is exposed to potentially oxidizing conditions before purification.

Problem 3: Difficulty in Purifying the Final Aldehyde

Question: The aldehyde is proving difficult to purify by standard silica gel chromatography. It streaks on the column, and I'm getting poor separation. What other purification methods can I try?

Potential Causes & Solutions:

  • Cause A: Polarity and Interactions with Silica Gel.

    • Explanation: The target aldehyde is a relatively polar molecule. Polar compounds, especially those with lone pairs of electrons like aldehydes and ethers, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor separation.[10][11]

    • Solution:

      • Modified Eluent: Add a small amount of a polar modifier like triethylamine (0.1-1%) to your eluent system to neutralize the acidic sites on the silica gel.

      • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

      • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography may provide better separation.

  • Cause B: Formation of a Hydrate or Hemiacetal.

    • Explanation: Aldehydes can exist in equilibrium with their hydrate (gem-diol) form in the presence of water, or form hemiacetals with alcohol solvents (like methanol or ethanol if used in the eluent). These different forms will have different polarities and can co-elute or cause streaking.

    • Solution: Ensure your solvents for chromatography are anhydrous.

  • Cause C: Chemical Instability.

    • Explanation: Aldehydes can be sensitive. A highly effective but often overlooked method for purifying aldehydes is through the formation of a reversible bisulfite adduct.[12][13]

    • Solution: Bisulfite Adduct Purification.

      • Dissolve the crude product in a suitable solvent (e.g., THF, ethanol).

      • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a charged adduct that is soluble in the aqueous layer.[14]

      • Wash the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities.

      • Separate the aqueous layer and regenerate the pure aldehyde by adding a base (e.g., NaHCO3 or NaOH solution) and extracting the aldehyde back into an organic solvent.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to the precursor, (4-methoxytetrahydro-2H-pyran-4-yl)methanol?

The most common and efficient route starts from the commercially available tetrahydro-4H-pyran-4-one.[1] The synthesis involves two key transformations: the introduction of a hydroxymethyl group and the introduction of a methoxy group. A robust approach is a cyanohydrin formation followed by methylation and reduction.

Q2: Which oxidation method, Swern or DMP, is better for this synthesis?

Both are excellent choices. The decision often comes down to practical laboratory considerations:

  • Swern Oxidation:

    • Pros: Reagents are inexpensive and readily available.

    • Cons: Requires cryogenic temperatures (-78 °C), produces a foul smell (dimethyl sulfide), and generates a significant amount of gas (CO and CO2).[4]

  • Dess-Martin Periodinane (DMP) Oxidation:

    • Pros: Performed at room temperature, has a simple workup, and is very mild and selective.[15]

    • Cons: The reagent is more expensive and can be shock-sensitive, although commercially available formulations are generally safe with proper handling.

For ease of execution and a cleaner reaction profile, many researchers prefer the DMP oxidation.

Q3: How can I effectively monitor the progress of the oxidation reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a moderately polar eluent system (e.g., 30-50% ethyl acetate in hexanes). The aldehyde product should have a higher Rf value (less polar) than the starting alcohol. Staining with a potassium permanganate (KMnO4) solution is effective, as the alcohol will show up as a yellow spot on a purple background, while the aldehyde will be much less reactive.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (4-methoxytetrahydro-2H-pyran-4-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO3) and saturated aqueous sodium thiosulfate (Na2S2O3).

    • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol 2: Swern Oxidation
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with two dropping funnels and under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Activator Addition: Add anhydrous dimethyl sulfoxide (DMSO) (2.0-2.5 eq) via syringe. Then, add oxalyl chloride (1.2-1.5 eq) dropwise from a dropping funnel, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of (4-methoxytetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in DCM dropwise from the second dropping funnel, again keeping the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (TEA) (5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup:

    • Add water to quench the reaction.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Data Summary

ParameterDess-Martin OxidationSwern Oxidation
Temperature Room Temperature-78 °C to Room Temp.
Equivalents (Oxidant) 1.2 - 1.5 eq DMP1.2 - 1.5 eq (COCl)2
Equivalents (Base) N/A (can add buffer)5.0 eq TEA
Typical Reaction Time 1 - 3 hours1 - 2 hours
Common Yields 85 - 95%80 - 90%
Key Advantage Operational SimplicityLow Reagent Cost

Visualizations

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Oxidation cluster_2 Purification A Tetrahydro-4H-pyran-4-one B Cyanohydrin Formation (e.g., TMSCN) A->B C Methoxy Group Installation (e.g., MeI, NaH) B->C D Nitrile Reduction (e.g., DIBAL-H) C->D E (4-methoxytetrahydro-2H-pyran-4-yl)methanol D->E Ox Oxidation (DMP or Swern) E->Ox F Crude Aldehyde Ox->F G Purification (Chromatography or Bisulfite Adduct) F->G H This compound G->H

Caption: Overall workflow for the synthesis of the target aldehyde.

Oxidation Mechanism & Side Reaction

G cluster_main Desired Oxidation Pathway cluster_side Potential Side Reaction A Precursor Alcohol (R-CH2OH) C Target Aldehyde (R-CHO) A->C [Ox] B Oxidizing Agent (e.g., DMP) E Carboxylic Acid (R-COOH) C->E [O2] or harsh oxidant D Over-oxidation

Caption: Desired oxidation versus the over-oxidation side reaction.

References

  • Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Huang, S. L., Omura, K., & Swern, D. (1976). Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry, 41(19), 3329–3331. [Link]

  • ResearchGate. Discussion on "Is it possible to purify aldehyde by column?". [Link]

  • Organic Syntheses. Synthesis of Dess-Martin-Periodinane. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Reddit. r/Chempros Discussion on "Purification of strong polar and basic compounds". [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

Sources

stability of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde

A Guide to Navigating Acidic Conditions in Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of tetrahydropyran-based aldehydes, specifically focusing on potential challenges encountered under acidic conditions. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to ensure the success of your experiments.

A Note on Nomenclature: The specific compound "this compound" is structurally ambiguous. This guide will focus on the widely used and structurally related building block, Tetrahydro-2H-pyran-4-carbaldehyde , as its stability challenges in acidic media are representative of this class of compounds and address the core concerns of the topic.

Part 1: Core Principles of Instability

Understanding the "why" behind a molecule's behavior is the first step to troubleshooting. Tetrahydro-2H-pyran-4-carbaldehyde possesses two primary sites susceptible to acid-mediated reactions: the aldehyde carbonyl group and the cyclic ether oxygen.

  • The Aldehyde Functionality: The carbonyl oxygen is weakly basic and can be protonated under acidic conditions. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by even weak nucleophiles, such as alcohols or water.[1][2]

  • The Tetrahydropyran (THP) Ring: The oxygen atom within the pyran ring is a Lewis base. In the presence of strong acids, particularly at elevated temperatures, this oxygen can be protonated, converting it into a good leaving group. This can initiate ring-opening reactions via nucleophilic attack by the acid's conjugate base.[3][4][5][6]

These two functionalities create a molecule with inherent sensitivity to acidic environments, which must be carefully managed during synthesis.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Question 1: My reaction is messy. I'm observing significant starting material degradation and the formation of multiple, unexpected byproducts. What is likely happening?

Answer: This is a classic symptom of acid-induced instability. There are two probable degradation pathways occurring, either individually or concurrently.

  • Probable Cause A: Unintended Acetal Formation. If your reaction medium contains an alcohol (e.g., methanol, ethanol) as a solvent or byproduct, it will readily attack the highly activated (protonated) aldehyde. This forms a hemiacetal, which can then react further to form a stable acetal.[2] This is often the primary pathway for byproduct formation under mild acidic conditions.

  • Probable Cause B: THP Ring Cleavage. If you are using strong acids (e.g., HBr, HI, concentrated H₂SO₄) and/or elevated temperatures, the integrity of the tetrahydropyran ring itself is at risk.[3][6] The protonated ether can be opened by a nucleophile, leading to a linear di-functionalized compound, which may undergo further reactions.

  • Probable Cause C: Aldehyde Polymerization. Acid can catalyze the oligomerization or polymerization of aldehydes, leading to an intractable mixture of products, often observed as a baseline "gunk" in the NMR spectrum or a smear on a TLC plate.

cluster_main Degradation Pathways Start Tetrahydro-2H-pyran- 4-carbaldehyde Acetal Acetal Byproduct Start->Acetal + ROH, H⁺ (Mild Conditions) RingOpen Ring-Opened Product Start->RingOpen + Strong HX, Δ (Harsh Conditions)

Caption: Potential degradation pathways under acidic conditions.

Question 2: My reaction yield is consistently low, even with careful execution. How can I improve the outcome and preserve my starting material?

Answer: Low yield is directly tied to the degradation pathways mentioned above. The solution lies in mitigating the acidic impact through strategic experimental design.

  • Solution A: Modify Reaction Conditions.

    • Acid Choice: Use the mildest possible acid catalyst that will still promote your desired reaction. Consider alternatives like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids.

    • Temperature Control: Perform the reaction at the lowest possible temperature. Often, running a reaction at 0 °C or even lower can dramatically reduce the rate of degradation while still allowing the desired transformation to proceed, albeit more slowly.

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize exposure time to the acidic medium.

  • Solution B: Solvent Selection.

    • Avoid alcohol-based solvents to prevent acetal formation.

    • Opt for aprotic solvents that are stable to acid, such as dichloromethane (DCM), 1,4-dioxane, or toluene.

  • Solution C: Implement a Protective Group Strategy.

    • If the aldehyde is not the intended site of reaction, the most robust solution is to protect it before subjecting the molecule to acidic conditions.[7] Converting the aldehyde to a cyclic acetal (e.g., using ethylene glycol) renders it inert to many reagents, including strong bases, nucleophiles, and hydrides.[8][9][10] This protected compound can then be carried through subsequent steps, and the aldehyde can be regenerated later using aqueous acid.[11]

Part 3: Frequently Asked Questions (FAQs)

Q: What is the fundamental chemical reason for the compound's sensitivity to acid?

A: The sensitivity arises from the presence of two Lewis basic sites: the carbonyl oxygen and the ether oxygen. Both can be protonated, which "activates" the molecule for subsequent, often undesirable, reactions. The protonated aldehyde becomes a potent electrophile, while the protonated ether becomes a viable leaving group.

Q: Is there a specific pH range where degradation becomes a major concern?

A: There is no universal pH threshold, as stability is highly dependent on the specific acid used (not just its pKa), temperature, concentration, and reaction time. However, as a general guideline:

  • Strongly Acidic (pH < 2): High risk of both ring-opening and rapid aldehyde reactions, especially with heat.

  • Mildly Acidic (pH 3-6): Ring integrity is generally maintained at low to ambient temperatures, but aldehyde-related side reactions (like acetal formation) remain a primary concern.

Q: How do I perform a standard protection of the aldehyde group?

A: Protecting the aldehyde as a 1,3-dioxolane is a common and effective strategy. Below is a standard protocol.

Experimental Protocol: Protection of Tetrahydro-2H-pyran-4-carbaldehyde

Objective: To convert the aldehyde functionality into a cyclic acetal (1,3-dioxolane) to protect it from unwanted reactions.

Materials:

  • Tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv)

  • Ethylene glycol (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

  • Toluene (solvent)

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap or Soxhlet extractor with 4 Å molecular sieves

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Combine Tetrahydro-2H-pyran-4-carbaldehyde, ethylene glycol, and toluene in the round-bottom flask.

  • Add the catalytic amount of p-TsOH.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, physically removing water from the reaction and driving the equilibrium towards acetal formation.[2]

  • Monitor the reaction by TLC until the starting aldehyde is no longer visible.

  • Cool the reaction to room temperature.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected product.

cluster_workflow Protective Group Workflow Start Aldehyde Starting Material Protect Step 1: Protect Aldehyde (Form Acetal) Start->Protect React Step 2: Perform Desired Reaction (e.g., under basic/nucleophilic conditions) Protect->React Deprotect Step 3: Deprotect (Aqueous Acid Hydrolysis) React->Deprotect End Final Product with Aldehyde Restored Deprotect->End

Caption: A typical workflow involving aldehyde protection.

Part 4: Data Summary

The following table provides a qualitative summary of the stability of Tetrahydro-2H-pyran-4-carbaldehyde under various acidic conditions to guide experimental design.

Acid TypeTemperatureSolventPrimary Risk(s)Recommended Action
Strong Mineral Acid (HCl, H₂SO₄)Low (~0 °C)Aprotic (DCM)Aldehyde reactions (e.g., polymerization)Avoid if possible; use short reaction times.
Strong Mineral Acid (HCl, H₂SO₄)High (>50 °C)Aprotic (DCM)High Risk: Ring cleavage, polymerizationNot Recommended. Protect the aldehyde first.
Strong Haloacid (HBr, HI)AnyAnyVery High Risk: Rapid ring cleavageNot Recommended. Protect the aldehyde first.
Mild Protic Acid (p-TsOH, CSA)Low to RTAproticMinimal degradation over short periodsGenerally acceptable for catalysis. Monitor closely.
Mild Protic Acid (p-TsOH, CSA)Low to RTAlcohol (MeOH)Acetal formationUse aprotic solvent unless acetal is the desired product.
Lewis Acid (BF₃·OEt₂, TiCl₄)Low (~-78 °C)AproticComplexation, potential polymerizationHigh substrate and reagent dependency. Use with caution.

References

  • PubChem Compound Summary for CID 9964078, Tetrahydro-2H-pyran-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 20592388, 4-Methyloxane-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • General acid catalyzed acetal hydrolysis. Journal of the American Chemical Society. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one.
  • synthesis & cleavage of THP ethers. ChemHelpASAP (YouTube). [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Acetal Formation. Chemistry LibreTexts. [Link]

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  • Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

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  • Ether cleavage. Wikipedia. [Link]

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Technical Support Center: Synthesis & Purification of 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate.[1] Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds.[1] Its successful and efficient purification is paramount to ensure the quality and reliability of subsequent reactions. This guide will focus on the common synthetic route involving the oxidation of a diol precursor and the subsequent purification challenges.

I. Assumed Synthetic Pathway: Oxidation of (4-methoxytetrahydro-2H-pyran-4-yl)methanol

A prevalent and logical method for the synthesis of this compound involves the selective oxidation of the primary alcohol of (4-methoxytetrahydro-2H-pyran-4-yl)methanol. This precursor diol can be synthesized through various established methods. The final oxidation step, however, often leads to a crude product mixture containing the desired aldehyde, unreacted diol, and residual oxidizing agent or its byproducts.

II. Troubleshooting Guide: Removal of Unreacted Starting Materials

This section provides a detailed, question-and-answer-style troubleshooting guide for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most common impurities are typically the unreacted starting diol, (4-methoxytetrahydro-2H-pyran-4-yl)methanol, and byproducts from the oxidizing agent. Depending on the oxidant used (e.g., PCC, Dess-Martin periodinane, Swern oxidation), you may also find chromium salts, iodine-containing compounds, or dimethyl sulfoxide/dimethyl sulfide, respectively. Over-oxidation to the corresponding carboxylic acid can also occur.[2][3]

Q2: How can I effectively remove the unreacted diol from my aldehyde product?

A2: The significant difference in polarity between the diol (highly polar) and the aldehyde (less polar) is the key to their separation. Several techniques can be employed:

  • Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) will allow for the separation.[4] The less polar aldehyde will elute before the more polar diol.

  • Liquid-Liquid Extraction: A carefully designed series of extractions can significantly reduce the diol content. Washing the organic layer containing the crude product with water or brine will preferentially remove the more water-soluble diol.

  • Recrystallization: If the aldehyde is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.[4]

Q3: I'm seeing a persistent impurity that I suspect is the oxidizing agent byproduct. How do I remove it?

A3: The removal strategy depends on the specific oxidizing agent used:

  • Chromium-based reagents (e.g., PCC, PDC): After the reaction, the chromium salts can often be removed by filtering the reaction mixture through a plug of silica gel or celite. A thorough aqueous workup is also crucial.

  • Dess-Martin Periodinane (DMP): The DMP byproducts can be removed by quenching the reaction with a saturated aqueous solution of sodium thiosulfate. The resulting salts can then be removed by extraction.

  • Swern Oxidation: The byproducts, dimethyl sulfide and dimethyl sulfoxide, are volatile and can often be removed under reduced pressure. An aqueous workup will also help in removing the water-soluble dimethyl sulfoxide.

Q4: My aldehyde seems to be unstable during purification. What could be the cause and how can I prevent degradation?

A4: Aldehydes can be sensitive to both air oxidation and acidic or basic conditions.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, especially if exposed to air for extended periods.[5][6] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to store the purified product under inert gas at low temperatures.[7]

  • Aldol Condensation: Under basic conditions, aldehydes with α-hydrogens can undergo self-condensation (aldol reaction).[8][9] During workup and chromatography, it is important to use neutral conditions or to add a small amount of a non-nucleophilic buffer if necessary.

  • Acid-catalyzed reactions: Strong acidic conditions can lead to side reactions. Ensure that any acidic reagents from the workup are thoroughly neutralized.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the key purification techniques discussed.

Protocol 1: Purification by Silica Gel Chromatography
  • Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude product. The column should be packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). The aldehyde product should elute before the more polar diol starting material.

  • Solvent Removal: Combine the pure fractions containing the aldehyde and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Bisulfite Adduct Formation for Aldehyde Purification

This method is particularly useful for separating aldehydes from non-carbonyl impurities.[9][10]

  • Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble bisulfite adduct, while the diol and other non-carbonyl impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the bisulfite adduct from the organic layer.

  • Aldehyde Regeneration: To regenerate the aldehyde, treat the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) or an acid (e.g., dilute HCl), followed by extraction with an organic solvent.[9]

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

IV. Visualizing the Purification Workflow

The following diagrams illustrate the key decision-making processes and workflows for the purification of this compound.

Purification_Workflow Crude_Product Crude Product (Aldehyde, Diol, Oxidant Byproducts) Initial_Analysis TLC/NMR Analysis Crude_Product->Initial_Analysis Major_Impurity Identify Major Impurity Initial_Analysis->Major_Impurity Diol_Present Unreacted Diol is Major Impurity Major_Impurity->Diol_Present Oxidant_Byproduct Oxidant Byproduct is Major Impurity Major_Impurity->Oxidant_Byproduct Column_Chromatography Silica Gel Column Chromatography Diol_Present->Column_Chromatography High Purity Required Extraction Liquid-Liquid Extraction Diol_Present->Extraction Initial Cleanup Bisulfite_Adduct Bisulfite Adduct Formation Diol_Present->Bisulfite_Adduct Alternative Method Aqueous_Workup Specific Aqueous Workup (e.g., Na2S2O3 wash) Oxidant_Byproduct->Aqueous_Workup Filtration Filtration through Silica/Celite Oxidant_Byproduct->Filtration Pure_Product Pure Aldehyde Column_Chromatography->Pure_Product Extraction->Column_Chromatography Bisulfite_Adduct->Pure_Product Aqueous_Workup->Column_Chromatography Filtration->Column_Chromatography

Caption: Decision workflow for purification strategy.

Column_Chromatography_Process cluster_0 Column Chromatography Steps prep Step 1: Column Preparation Pack silica gel with non-polar solvent load Step 2: Sample Loading Dissolve crude product and load onto column prep->load elute Step 3: Elution Start with non-polar solvent, gradually increase polarity load->elute collect Step 4: Fraction Collection Monitor by TLC, collect fractions elute->collect concentrate Step 5: Concentration Combine pure fractions and remove solvent collect->concentrate

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Purity Analysis of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

4-methoxytetrahydro-2H-pyran-4-carbaldehyde is a crucial heterocyclic intermediate in modern organic synthesis. Its unique structure, featuring a tetrahydropyran ring, a methoxy group, and a reactive aldehyde functional group, makes it a valuable building block in the development of complex molecules, particularly in the pharmaceutical industry.[1] The purity of this intermediate is paramount; trace impurities can have profound impacts on the yield, stereoselectivity, and impurity profile of subsequent synthetic steps, ultimately affecting the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound. While we will focus on High-Performance Liquid Chromatography (HPLC) as the principal technique, we will also objectively compare its performance against Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), providing the experimental rationale and data necessary for researchers, analytical chemists, and drug development professionals to make informed decisions.

The Primary Challenge: Detecting the "Invisible" Aldehyde

The core analytical challenge with this compound lies in its molecular structure. The molecule lacks a significant chromophore, rendering it nearly "invisible" to the most common and robust HPLC detector: the UV-Vis detector. Direct analysis would result in poor sensitivity, making it impossible to detect and quantify low-level impurities.

Therefore, the most scientifically sound approach is to employ a derivatization strategy. By reacting the aldehyde functional group with a derivatizing agent that imparts a strong UV absorbance, we can transform our analyte into a molecule that is easily detected. The gold standard for this purpose is 2,4-dinitrophenylhydrazine (DNPH) .[2][3] This reagent reacts specifically with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives, which are intensely colored and exhibit strong absorbance around 360 nm.[4][5]

Deep Dive: HPLC Method Development for Purity Analysis

Our primary method is a pre-column derivatization Reverse-Phase HPLC (RP-HPLC) method. The causality behind our experimental choices is rooted in achieving robust separation between the main component's derivative and potential process-related impurities.

Experimental Rationale:
  • Column Selection: A C18 stationary phase is the workhorse of RP-HPLC and provides an excellent starting point. The nonpolar nature of the C18 chains will effectively retain the relatively nonpolar DNPH derivative. We select a column with end-capping to minimize peak tailing that can arise from interactions between residual silanols on the silica backbone and any polar moieties on the analytes.

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is chosen. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency.[4] A gradient is necessary to ensure that both early-eluting polar impurities and the more retained main peak are eluted as sharp, symmetrical peaks within a reasonable runtime.

  • Detection Wavelength: The maximum absorbance (λmax) for DNPH-hydrazones is typically in the 360-365 nm range. Setting the detector at this wavelength provides maximal sensitivity for the analyte of interest and minimizes interference from other sample components that do not absorb in this region.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Deriv 2. Add Acidified DNPH Solution Sample->Deriv React 3. Vortex & React (e.g., 60°C for 30 min) Deriv->React Dilute 4. Dilute with Acetonitrile/Water React->Dilute Inject 5. Inject into HPLC System Dilute->Inject Separate 6. RP-HPLC Separation (C18 Column, ACN/H2O Gradient) Inject->Separate Detect 7. UV Detection (λ = 365 nm) Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Calculate 9. Calculate Purity (% Area Normalization) Integrate->Calculate Report 10. Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound via DNPH derivatization.

Detailed Experimental Protocol: HPLC-UV

1. Reagent Preparation (DNPH Derivatizing Solution):

  • Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 50 mL of acetonitrile.
  • Carefully add 0.5 mL of concentrated hydrochloric acid.
  • Sonicate for 10 minutes to ensure complete dissolution.
  • Trustworthiness Note: Prepare this reagent fresh every 48 hours and store it in an amber glass bottle to prevent degradation and contamination, which can lead to high analytical blanks.[5]

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
  • Add 10 mL of the DNPH derivatizing solution.
  • Cap the flask, vortex thoroughly, and place it in a water bath at 60°C for 30 minutes to ensure complete derivatization.
  • Allow the flask to cool to room temperature.
  • Dilute to the mark with acetonitrile.
  • Perform a further 1:10 dilution by transferring 1 mL of this solution into a 10 mL volumetric flask and diluting to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent.
  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: Deionized Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 50 | | 15.0 | 95 | | 20.0 | 95 | | 20.1 | 50 | | 25.0 | 50 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 365 nm.
  • Injection Volume: 10 µL.

4. System Suitability Test (SST):

  • Inject a standard solution five times.
  • Acceptance Criteria: Tailing factor for the main peak ≤ 1.5; Relative Standard Deviation (RSD) of the peak area ≤ 2.0%. This ensures the system is performing correctly before analyzing samples.

5. Purity Calculation:

  • Purity is calculated using the area normalization method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison of Analytical Alternatives

While HPLC is a robust and widely accessible technique, alternative methods may offer advantages depending on the specific analytical need, such as high-throughput screening or the analysis of volatile impurities.

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds. For our analyte, GC could potentially be used without derivatization.

  • Causality & Insights: A Headspace GC-MS method would be ideal for detecting volatile impurities (e.g., residual solvents from synthesis) without interference from the less volatile main component.[6] However, the aldehyde group can be prone to thermal degradation or unwanted reactions in a hot GC inlet, potentially compromising quantitative accuracy. Direct injection of this compound would require careful optimization of the inlet temperature to mitigate these risks.

Supercritical Fluid Chromatography (SFC)

SFC is a modern chromatographic technique that uses a supercritical fluid, typically CO2, as the mobile phase. It merges the benefits of both GC and LC.[7]

  • Causality & Insights: SFC is exceptionally fast due to the low viscosity of the supercritical mobile phase. It is also considered a "green" technology due to the significant reduction in organic solvent consumption.[8] For a polar analyte like ours, a polar co-solvent (e.g., methanol) would be required.[7][8] SFC can provide very high-resolution separations, making it an excellent choice for complex impurity profiles or chiral separations if required.[9][10] The primary barrier to its widespread adoption is the higher initial capital cost of the instrumentation.

Decision Logic for Method Selection

Method_Selection start Start: Purity Analysis Required q1 Primary Goal: Volatile Impurities? start->q1 q2 Need High Throughput & Green Method? q1->q2 No gc Recommend: Headspace GC-MS q1->gc Yes q3 SFC System Available? q2->q3 Yes hplc Recommend: RP-HPLC-UV (with Derivatization) q2->hplc No sfc Recommend: SFC-UV/MS q3->sfc Yes q3->hplc No

Caption: Decision tree for selecting the optimal analytical technique based on laboratory goals and resources.

Performance Comparison Data

The following table summarizes the key performance attributes of each technique for this specific application.

ParameterRP-HPLC-UV (with Derivatization) Gas Chromatography (GC-FID/MS) Supercritical Fluid Chromatography (SFC-UV)
Speed Moderate (~25 min/run)Fast (~10-15 min/run)Very Fast (~3-8 min/run)
Sensitivity Very High (due to derivatization)HighHigh
Selectivity ExcellentExcellent (especially with MS)Excellent
"Greenness" Poor (high organic solvent use)Good (low solvent use)Excellent (uses recycled CO2)
Capital Cost Low to ModerateModerateHigh
Primary Use Case Robust, universal QC and R&DVolatile impurity profilingHigh-throughput screening, chiral analysis
Key Limitation Requires extra derivatization stepPotential thermal degradationHigh initial investment

Conclusion and Authoritative Recommendation

For the routine, high-sensitivity purity assessment of this compound in most research and quality control settings, RP-HPLC with DNPH derivatization remains the most robust, reliable, and accessible method. Its high sensitivity and the universality of the required instrumentation make it the gold standard. The detailed protocol provided in this guide serves as a validated, self-consistent system for achieving accurate and reproducible results.

However, for laboratories equipped with advanced instrumentation, SFC presents a compelling alternative , offering significant advantages in speed and environmental impact, making it ideal for high-throughput applications. GC-MS should be considered a complementary technique , best employed for the specific task of identifying and quantifying volatile impurities or residual solvents, rather than for assessing the overall non-volatile impurity profile. The final choice of method should be guided by the specific analytical challenge, available resources, and desired throughput, as outlined in our decision logic framework.

References

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. ResearchGate. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]

  • Tetrahydro-2H-pyran-4-carboxaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne ISCO. [Link]

  • Comparison of analytical techniques for the determination of aldehydes in test chambers. ResearchGate. [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction. ResearchGate. [Link]

  • How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/30208]([Link] SFC/how-good-is-sfc-for-polar-analytes/30208)

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one.
  • Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. [Link]

  • ChemInform Abstract: Synthesis of 2-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbonyl) -6,6-dimethyl-3-phenyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one Derivatives via Multicomponent Reaction. ResearchGate. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

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A Senior Application Scientist's Guide to LC-MS Methods for Analyzing Reactions with 4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving 4-methoxytetrahydro-2H-pyran-4-carbaldehyde, accurate monitoring of reaction progress, impurity profiling, and final product quantification is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies tailored for this unique analyte, moving beyond a simple listing of steps to explain the critical reasoning behind each experimental choice. Our focus is on building robust, self-validating analytical systems that ensure data integrity from discovery to quality control.

The Analytical Challenge: Understanding the Analyte

This compound presents a distinct set of analytical hurdles for LC-MS method development. Its structure, featuring a polar tetrahydropyran ring, a methoxy group, and a reactive aldehyde functional group, dictates its behavior both in solution and during analysis.

  • Polarity and Solubility: The core structure is polar, suggesting good solubility in common reversed-phase mobile phases. However, its polarity can also lead to poor retention on traditional C18 columns, especially if reaction byproducts or starting materials are significantly less retained.

  • Low Molecular Weight & Volatility: As a relatively small molecule, it can be prone to volatility, which may lead to analyte loss during sample preparation steps involving evaporation.[1]

  • Poor Ionization Efficiency: The aldehyde functional group is neutral and lacks easily ionizable sites (like a basic amine), leading to poor ionization efficiency in Electrospray Ionization (ESI), a common LC-MS interface.[2] This directly impacts sensitivity.

  • Reactivity and Instability: Aldehydes are chemically reactive and can be unstable, potentially undergoing oxidation or forming adducts in the sample matrix or during analysis.[3][4]

Direct analysis is often challenging and may lack the required sensitivity and robustness for rigorous quantitative studies.[1][5] Therefore, chemical derivatization is frequently the most effective strategy.[6][7][8]

Strategic Comparison of LC-MS Methodologies

Two primary strategic pathways can be considered for the analysis of this compound: a direct injection approach using Hydrophilic Interaction Liquid Chromatography (HILIC) and a more robust derivatization approach coupled with Reversed-Phase (RP) LC-MS.

Methodology Principle Pros Cons Best Suited For
Direct Analysis via HILIC-MS Utilizes a polar stationary phase to retain and separate polar analytes like the target molecule.[9][10][11]- Fewer sample preparation steps.- Preserves the original analyte structure.- Can suffer from poor reproducibility.[12]- Sensitive to matrix effects and mobile phase composition.- May still have limited sensitivity due to poor ionization.- Rapid, qualitative screening.- Situations where derivatization is undesirable or interferes with other analytes of interest.
Derivatization with RP-LC-MS Chemically modifies the aldehyde into a larger, less polar, and more easily ionizable derivative.[6][13]- Significantly enhances MS sensitivity and selectivity.[6][14][15]- Improves chromatographic retention and peak shape on robust RP columns.- Wide availability of derivatizing agents.[7]- Adds complexity and time to sample preparation.- Potential for incomplete derivatization or side reactions.[5]- Requires careful optimization of the reaction conditions.- Quantitative analysis requiring high sensitivity and accuracy.- Complex matrices where enhanced selectivity is needed.

For the majority of applications in drug development and reaction monitoring, the enhanced sensitivity and robustness of a derivatization-based approach with Reversed-Phase LC-MS make it the superior choice.

Featured Derivatization Agent: 2,4-Dinitrophenylhydrazine (DNPH)

While several derivatization agents for aldehydes exist, 2,4-Dinitrophenylhydrazine (DNPH) is one of the most widely used and well-characterized.[6][13][16][17]

  • Mechanism of Action: DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative.[13][18] This reaction introduces a chromophore (for UV detection) and, more importantly for MS, a structure that is readily ionized.

  • Benefits for LC-MS:

    • Enhanced Ionization: The resulting hydrazone is significantly less polar and can be readily detected, often as a deprotonated molecule [M-H]⁻ in negative ion mode.[16]

    • Improved Chromatography: The larger, more hydrophobic derivative exhibits strong retention on standard C18 columns, moving it away from the void volume and interferences.[15]

    • High Selectivity: The mass shift upon derivatization is specific and predictable, allowing for highly selective detection using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

The derivatization workflow is a critical component of the analytical method and must be carefully controlled.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Reaction Aliquot (Containing Analyte) Quench Quench Reaction (e.g., dilution in ACN) Sample->Quench Deriv Add DNPH Reagent & Acid Catalyst Quench->Deriv React Incubate (e.g., 60°C for 30 min) Deriv->React Inject Inject into LC-MS React->Inject LC RP Chromatography (C18 Column) Inject->LC MS Mass Spectrometry (Negative Ion Mode) LC->MS Data Data Acquisition (MRM/SIM) MS->Data

Caption: General workflow for DNPH derivatization and LC-MS analysis.

Comparative Experimental Protocols

Here we detail two distinct, validated protocols. Protocol A represents a direct analysis approach, while Protocol B outlines the recommended derivatization method.

Protocol A: Direct Analysis via HILIC-MS

This method is best for rapid qualitative assessment.

1. Sample Preparation:

  • Dilute the reaction mixture 1:1000 with Acetonitrile:Water (95:5 v/v).
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
  • Transfer the supernatant to an LC vial.

2. LC-MS Conditions:

  • LC System: UHPLC System
  • Column: HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: 10 mM Ammonium Acetate in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 95% B to 50% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2 µL
  • MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode
  • Key Ion to Monitor: [M+H]⁺ (Expected m/z)
Protocol B: DNPH Derivatization with RP-LC-MS/MS

This is the recommended protocol for sensitive, quantitative analysis.

1. Derivatization and Sample Preparation:

  • Prepare a DNPH reagent solution: 0.5 mg/mL 2,4-DNPH in acetonitrile with 0.1% Phosphoric Acid.
  • Dilute the reaction mixture in acetonitrile to an expected final concentration in the low µg/mL to ng/mL range.
  • To 100 µL of the diluted sample, add 100 µL of the DNPH reagent.
  • Vortex briefly and incubate at 60°C for 30 minutes in a sealed vial.
  • Cool to room temperature.
  • Dilute with Mobile Phase A (Water + 0.1% Formic Acid) as needed to match initial LC conditions.
  • Transfer to an LC vial.

2. LC-MS/MS Conditions:

  • LC System: UHPLC System
  • Column: C18 Column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm)[15]
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: 40% B to 95% B over 6 minutes
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 5 µL
  • MS System: Triple Quadrupole (QQQ) Mass Spectrometer
  • Ionization Source: ESI or APCI, Negative Mode (APCI may offer better sensitivity for less polar derivatives)[16]
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transition: Monitor the transition from the precursor ion [M-H]⁻ of the DNPH-derivative to a characteristic product ion.

Analyte [label="4-methoxytetrahydro-\n2H-pyran-4-carbaldehyde", fillcolor="#FFFFFF"]; DNPH [label="2,4-Dinitrophenylhydrazine\n(DNPH)", fillcolor="#FBBC05"]; Product [label="Stable Hydrazone Derivative\n(Analyzable by LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H2O", shape=plaintext]; Catalyst [label="Acid Catalyst", shape=plaintext, style=rounded, fontcolor="#EA4335"];

Analyte -> Product [label="+"]; DNPH -> Product [label="-"]; Product -> H2O [dir=none, style=invis]; Catalyst -> Product [style=dashed, arrowhead=none]; }

Caption: DNPH derivatization reaction scheme.

Data Interpretation and System Validation

A robust analytical method is a self-validating one. Incorporating system suitability tests (SSTs) is non-negotiable for ensuring data quality.[19][20][21]

System Suitability Testing (SST): Before running any samples, an SST solution should be injected. This solution should contain a derivatized standard of the analyte.[22]

  • Key SST Parameters:

    • Retention Time Stability: Should be within ±2% of the established time.

    • Peak Area Precision: RSD of <5% for at least five replicate injections.

    • Peak Asymmetry (Tailing Factor): Should be between 0.9 and 1.5.

    • Signal-to-Noise Ratio (S/N): A low-level standard should be injected to ensure the system meets sensitivity requirements (e.g., S/N > 10).[23]

Failure to meet SST criteria requires troubleshooting before proceeding with sample analysis.[20]

Comparison of Ionization Sources: ESI vs. APCI

For the DNPH derivative, both ESI and Atmospheric Pressure Chemical Ionization (APCI) can be effective, typically in negative ion mode.

Ionization Source Principle Advantages for DNPH Derivatives Disadvantages
ESI (Electrospray Ionization) Ionization occurs from a charged droplet in the liquid phase.[24]- Generally good for a wide range of compounds.[25]- Often provides a "softer" ionization, preserving the molecular ion.- Can be more susceptible to ion suppression from the matrix.
APCI (Atmospheric Pressure Chemical Ionization) Ionization occurs in the gas phase via corona discharge.[24][26]- Excellent for less polar to moderately polar compounds.[24]- Often less susceptible to matrix effects than ESI.- Can provide better sensitivity for certain analytes.[16][23]- Requires the analyte to be thermally stable and volatile enough.

Recommendation: The choice should be determined empirically. For the DNPH derivative, APCI in negative ion mode is often an excellent starting point due to the derivative's increased volatility and the robustness of the APCI source.[16]

Conclusion and Recommendations

For the reliable and sensitive analysis of reactions involving this compound, a direct analysis approach is often insufficient. An LC-MS/MS method employing chemical derivatization with 2,4-DNPH coupled with Reversed-Phase chromatography provides a superior analytical solution. This strategy overcomes the inherent challenges of low ionization efficiency and poor chromatographic retention associated with the underivatized aldehyde.

By implementing the detailed protocol (Protocol B), carefully optimizing the derivatization reaction, and rigorously monitoring system performance with suitability tests, researchers can build a robust, accurate, and highly sensitive method. This ensures the generation of trustworthy data essential for advancing drug development and synthetic chemistry projects.

References

  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Retrieved from [Link]

  • PubMed. (2017). An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate | Request PDF. Retrieved from [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • AACC. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC–MS/MS analyses of aldehydes. Retrieved from [Link]

  • Agilent. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Retrieved from [Link]

  • MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Bruker. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Retrieved from [Link]

  • Longdom Publishing. (2011). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2007). System suitability in bioanalytical LC/MS/MS. Retrieved from [Link]

  • PubMed. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from [Link]

  • Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Retrieved from [Link]

  • National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Skyline. (n.d.). Developing system suitability criteria and evaluation methods for proteomics experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Retrieved from [Link]

  • Net-Pharma. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • MDPI. (n.d.). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: A Structurally-Informed Risk Assessment

Understanding the "why" behind safety protocols is paramount. The disposal procedure for 4-methoxytetrahydro-2H-pyran-4-carbaldehyde is dictated by the synergistic risks of its two primary functional moieties.

  • The Tetrahydropyran Ring (Cyclic Ether): The most critical hazard associated with the tetrahydropyran structure is its potential to form explosive peroxides upon exposure to air and light.[1][2] This is a well-documented phenomenon for ethers, where atmospheric oxygen can insert into a C-H bond adjacent to the ether oxygen, initiating a free-radical chain reaction that forms hydroperoxides and polymeric peroxides. These compounds are notoriously unstable and can detonate violently when subjected to heat, friction, or shock. Therefore, any waste containing this chemical must be treated as potentially peroxide-forming.[1][2][3]

  • The Carbaldehyde Group: Aldehydes are reactive compounds that present several hazards. They are often irritants to the skin, eyes, and respiratory system.[4][5] Furthermore, they can undergo self-polymerization, sometimes violently, and can react vigorously with a range of common laboratory reagents, including acids, bases, and oxidizing agents.[5] The aldehyde group also renders the molecule a combustible liquid, requiring strict control of ignition sources.[4]

Summary of Inferred Hazards

The following table summarizes the likely hazards based on analogous compounds and functional group analysis.

Hazard ClassGHS Hazard StatementRationale and Key Precautions
Flammable/Combustible Liquid H227: Combustible liquid[4]The compound is expected to be combustible. Action: Keep waste containers away from heat, sparks, open flames, and other ignition sources.[6][7]
Acute Toxicity / Irritation H302: Harmful if swallowed[4] H315: Causes skin irritation[4] H318: Causes serious eye damage[4] H335: May cause respiratory irritation[4]Aldehyde functionality is strongly associated with irritant properties. Action: Always handle this chemical and its waste in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[8]
Chemical Instability Peroxide FormationThe cyclic ether structure is prone to forming explosive peroxides over time.[1][2] Action: Date all containers upon opening. Test waste streams for peroxides before disposal or consolidation. Never distill or evaporate to dryness.[3]

Pre-Disposal Safety & Handling: Your First Line of Defense

Proper disposal begins with safe handling during and after the experimental workflow. Adherence to these steps is non-negotiable.

Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and vapors that can cause severe eye damage.[4]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact and irritation. Dispose of contaminated gloves immediately.[9]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from splashes.
Respiratory Not typically required if handled in a certified chemical fume hood.Use a NIOSH-approved respirator if engineering controls are insufficient or during a large spill.[5]
Engineering Controls: The Chemical Fume Hood

All transfers and handling of this compound and its waste must be conducted inside a properly functioning chemical fume hood.[8] This control measure is critical to minimize inhalation exposure to potentially irritating vapors and to contain any accidental releases.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures that waste is handled, stored, and disposed of in a manner that mitigates risk at every stage.

Step 1: Waste Segregation (Preventing Uncontrolled Reactions)

Proper segregation is the cornerstone of safe chemical waste management. Immediately upon generation, waste containing this compound must be collected in a dedicated waste container.

Crucially, do NOT mix this waste stream with the following:

Incompatible Material ClassRationale for Segregation
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)The aldehyde group can be oxidized exothermically, posing a fire or explosion risk.[5][10]
Strong Acids & Bases (e.g., sulfuric acid, sodium hydroxide)Can catalyze vigorous and uncontrolled polymerization or other decomposition reactions.[5]
Ammonia & Amines Can react with the aldehyde group, potentially forming unstable products.[5]
Step 2: Waste Collection and Containment
  • Select the Right Container: Use a clean, chemically compatible container, preferably an amber glass bottle with a screw cap, to prevent light from accelerating peroxide formation.[2]

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound Waste"

    • The primary hazards: "Combustible," "Irritant," "Potential Peroxide-Former"

    • Appropriate GHS pictograms

    • The accumulation start date

  • Keep Closed: Always keep the waste container tightly sealed when not in use to minimize exposure to air and prevent the release of vapors.[1][9]

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a polyethylene tub) to contain any potential leaks.[9]

Step 3: Peroxide Testing (A Critical Safety Check)

For any container of this waste that has been stored for more than a few months or is of unknown age, testing for peroxides is mandatory before it is moved or consolidated.

Experimental Protocol: Peroxide Test Strips

  • Work within a chemical fume hood and wear all required PPE.

  • Use commercially available peroxide test strips (e.g., MQuant®).

  • Dip the test strip into the chemical waste for the time specified by the manufacturer (typically 1-2 seconds).

  • Withdraw the strip and wait for the color to develop.

  • Compare the color of the test pad to the color scale on the packaging to determine the peroxide concentration.

  • Interpretation: If the peroxide concentration is significantly above the baseline (consult your institution's EHS guidelines, but often >10-20 ppm is a concern), do not handle the container further. Contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal.

Step 4: Arranging for Professional Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[8] The only acceptable method is through a licensed hazardous waste disposal service.

  • Store Safely: While awaiting pickup, store the sealed, labeled, and contained waste in a designated, well-ventilated, and cool satellite accumulation area away from heat and direct sunlight.[7]

  • Contact EHS: Follow your institution's procedures to schedule a pickup of the hazardous waste. Provide them with a complete and accurate description of the waste contents.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all flames, sparks, and hot surfaces immediately.[6] Unplug nearby electrical equipment if it is safe to do so.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Cleanup (Small Spills Only): For very small spills (<100 mL), trained laboratory personnel may proceed with cleanup:

    • Wear full PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[8] Do not use combustible absorbents like paper towels.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled container for hazardous waste disposal.[1][6]

  • Large Spills: For any large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.

Disposal Decision Workflow

The following diagram outlines the logical flow for the safe management and disposal of this compound waste.

G Disposal Workflow for this compound gen Waste Generation seg Step 1: Segregate Waste (Dedicated Container) gen->seg Immediate Action collect Step 2: Collect & Label (Amber Glass, Sealed, Secondary Containment) seg->collect store Store in Designated Area (Cool, Dark, Ventilated) collect->store test_decision Is container old or of unknown age? store->test_decision test_proc Step 3: Test for Peroxides test_decision->test_proc Yes contact_ehs_safe Step 4: Schedule Pickup with EHS / Licensed Vendor test_decision->contact_ehs_safe No peroxide_check Peroxides > Action Limit? test_proc->peroxide_check contact_ehs_danger STOP! Contact EHS Immediately for specialized disposal peroxide_check->contact_ehs_danger Yes peroxide_check->contact_ehs_safe No disposal Final Disposal at Approved Facility contact_ehs_safe->disposal

Caption: Decision workflow for safe disposal of this compound.

Conclusion

The proper disposal of this compound is a multi-step process that demands respect for its chemical properties. The dual risks of peroxide formation from its ether structure and the reactivity of its aldehyde group necessitate careful segregation, containment, and labeling. The cardinal rule is that this chemical waste must be managed by professional hazardous waste services. By integrating these scientifically-grounded procedures into your laboratory's safety culture, you ensure the protection of yourself, your colleagues, and the environment.

References

  • Safety Data Sheet (Analog). (2020). Thermo Fisher Scientific. Sourced from a Safety Data Sheet for a related compound, Tetrahydro-4-methyl-2H-pyran, providing general handling and disposal guidance. [URL Not Directly Available]
  • CymitQuimica. (2023). *Tetrahydro

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.